(5-Methylbenzofuran-2-yl)boronic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(5-methyl-1-benzofuran-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BO3/c1-6-2-3-8-7(4-6)5-9(13-8)10(11)12/h2-5,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEHWPXLYXXAFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(O1)C=CC(=C2)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40576774 | |
| Record name | (5-Methyl-1-benzofuran-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143381-72-0 | |
| Record name | (5-Methyl-1-benzofuran-2-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40576774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (5-Methylbenzofuran-2-yl)boronic acid: Chemical Properties and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
(5-Methylbenzofuran-2-yl)boronic acid is a versatile building block in organic synthesis, particularly valued for its role in the formation of carbon-carbon bonds through palladium-catalyzed cross-coupling reactions. Its benzofuran core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and key applications of this compound, with a focus on experimental protocols relevant to drug discovery and development.
Core Chemical Properties
This compound is a white to off-white solid. While specific, experimentally determined physical properties such as melting and boiling points are not consistently reported across public sources, the fundamental properties are well-established.
| Property | Value | Source |
| Molecular Formula | C₉H₉BO₃ | [1] |
| Molecular Weight | 175.98 g/mol | [1] |
| CAS Number | 1239617-90-3, 143381-72-0 | [2] |
| Purity | ≥98% | [1] |
Solubility and Stability:
Arylboronic acids generally exhibit moderate solubility in organic solvents. Phenylboronic acid, a related compound, shows high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[3][4] It is anticipated that this compound follows a similar trend.
The stability of boronic acids is a critical consideration for their storage and handling. They are susceptible to dehydration, which can lead to the formation of cyclic boroxine anhydrides. To ensure long-term stability, it is recommended to store this compound in a cool, dry place under an inert atmosphere.[5]
Synthesis and Purification
The synthesis of this compound can be achieved through a multi-step process, typically starting from the commercially available 5-methylbenzofuran. A common and effective method involves a lithiation-borylation sequence.
Experimental Protocol: Synthesis via Lithiation-Borylation
This protocol is a representative procedure based on established methods for the synthesis of arylboronic acids.[6]
Materials:
-
5-Methylbenzofuran
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Dry ice/acetone bath
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Lithiation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve 5-methylbenzofuran (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1-2 hours.
-
-
Borylation:
-
To the cooled solution, slowly add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature remains at -78 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Extraction:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of 2 M HCl until the aqueous layer is acidic (pH ~2).
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (3 x ).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude this compound.
-
Purification Protocol
Purification of the crude product is essential to remove residual starting materials and byproducts. Recrystallization is a common and effective method for purifying arylboronic acids.
Procedure:
-
Dissolve the crude this compound in a minimal amount of a hot solvent system, such as a mixture of ethyl acetate and hexanes.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Key Applications in Drug Development: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is a valuable reagent in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming C-C bonds between sp²-hybridized carbon atoms.[7] This reaction is widely used in the pharmaceutical industry to synthesize complex molecules, including active pharmaceutical ingredients (APIs).
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound (1.2 eq)
-
Aryl bromide (1.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup:
-
In a Schlenk flask, combine this compound, the aryl bromide, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene and degassed water.
-
-
Reaction Execution:
-
Stir the reaction mixture vigorously and heat to 80-100 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.
-
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic workflows described in this guide.
Caption: Synthetic workflow for this compound.
References
- 1. biocompare.com [biocompare.com]
- 2. parchem.com [parchem.com]
- 3. d-nb.info [d-nb.info]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to the Synthesis of (5-Methylbenzofuran-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
(5-Methylbenzofuran-2-yl)boronic acid is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized as a key intermediate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Its structural motif is of significant interest in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of a viable synthetic route to this compound, including detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow. The synthesis is presented as a two-step process, commencing with the preparation of 5-methylbenzofuran from commercially available starting materials, followed by its conversion to the target boronic acid via a directed ortho-metalation and borylation sequence.
Introduction
Benzofuran derivatives are a prominent class of heterocyclic compounds frequently found in biologically active natural products and synthetic pharmaceuticals. The introduction of a boronic acid moiety at the 2-position of the benzofuran scaffold provides a versatile handle for the construction of complex molecular architectures through carbon-carbon bond formation. Specifically, this compound serves as a crucial precursor for the synthesis of a wide range of substituted benzofurans, which are being investigated for various therapeutic applications. Boronic acids and their derivatives are recognized for their stability, low toxicity, and diverse reactivity, making them indispensable tools in modern drug discovery.[1]
Synthetic Pathway Overview
The synthesis of this compound can be efficiently achieved in two main steps. The first step involves the synthesis of the 5-methylbenzofuran core, which can be accomplished through various reported methods. A common approach involves the reaction of a substituted phenol with a suitable three-carbon synthon. The second, and key, step is the regioselective introduction of the boronic acid group at the 2-position of the 5-methylbenzofuran ring. This is typically achieved through a directed ortho-metalation (lithiation) followed by quenching the resulting organolithium species with a borate ester.
Experimental Protocols
Step 1: Synthesis of 5-Methylbenzofuran
A plausible and frequently utilized method for the synthesis of substituted benzofurans involves the reaction of a phenol with a propargyl halide followed by cyclization. This protocol is adapted from general procedures for benzofuran synthesis.
Reaction Scheme:
Materials and Reagents:
-
p-Cresol
-
Propargyl bromide
-
Potassium carbonate (K₂CO₃)
-
Acetone
-
N,N-Dimethylformamide (DMF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
O-Alkylation: To a solution of p-cresol (1.0 eq) in acetone, add potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes. To this suspension, add propargyl bromide (1.2 eq) dropwise. Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up and Isolation of Intermediate: After completion of the reaction, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude propargyl ether intermediate.
-
Cyclization: The crude propargyl ether is then subjected to cyclization. While several methods exist, a common approach is thermal or base-catalyzed cyclization. For this, the intermediate can be heated in a high-boiling solvent such as N,N-dimethylformamide (DMF) or treated with a base to induce cyclization.
-
Purification: The resulting 5-methylbenzofuran is then purified by column chromatography on silica gel to yield the pure product.
Step 2: Synthesis of this compound
This step involves the directed ortho-metalation of 5-methylbenzofuran at the C2 position, which is the most acidic proton on the furan ring, followed by borylation.
Reaction Scheme:
Materials and Reagents:
-
5-Methylbenzofuran
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate (B(O-iPr)₃)
-
Aqueous hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Lithiation: Dissolve 5-methylbenzofuran (1.0 eq) in anhydrous THF in a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen). Cool the solution to -78 °C using a dry ice/acetone bath. To this stirred solution, slowly add n-butyllithium (1.1 eq) dropwise. Stir the reaction mixture at -78 °C for 1-2 hours.
-
Borylation: To the resulting solution of the 2-lithio-5-methylbenzofuran, add triisopropyl borate (1.2 eq) dropwise at -78 °C. Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Hydrolysis and Work-up: Quench the reaction by the slow addition of aqueous HCl (1 M) until the solution is acidic (pH ~2-3). Extract the mixture with ethyl acetate (3 x). Combine the organic layers and wash with water and brine.
-
Purification and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography on silica gel.
Data Presentation
The following tables summarize the key quantitative data for the synthesis of this compound.
Table 1: Reagents and Stoichiometry for the Synthesis of this compound
| Step | Reagent | Molecular Weight ( g/mol ) | Molar Equivalents |
| 1 | 5-Methylbenzofuran Synthesis | ||
| p-Cresol | 108.14 | 1.0 | |
| Propargyl bromide | 118.96 | 1.2 | |
| Potassium carbonate | 138.21 | 1.5 | |
| 2 | This compound Synthesis | ||
| 5-Methylbenzofuran | 132.16 | 1.0 | |
| n-Butyllithium | 64.06 | 1.1 | |
| Triisopropyl borate | 188.08 | 1.2 |
Table 2: Product Characterization and Yield
| Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (%) |
| 5-Methylbenzofuran | C₉H₈O | 132.16 | 60-80 | >95 |
| This compound | C₉H₉BO₃ | 175.98 | 70-90 | ≥98[2] |
Table 3: Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons on the benzofuran ring, a singlet for the methyl group protons, and a broad singlet for the hydroxyl protons of the boronic acid group. |
| ¹³C NMR | Resonances for the carbon atoms of the benzofuran skeleton, including the carbon bearing the boron atom, and the methyl group carbon. |
| Mass Spec (MS) | A molecular ion peak corresponding to the calculated molecular weight. |
Mandatory Visualization
The following diagrams illustrate the synthetic workflow and the key chemical transformations involved in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Applications in Drug Development
This compound is a highly valuable building block in the synthesis of complex organic molecules, particularly in the field of drug discovery. Its primary application lies in the Suzuki-Miyaura cross-coupling reaction, where it serves as a versatile coupling partner to introduce the 5-methylbenzofuran moiety into a target molecule. This reaction is widely employed for the synthesis of biaryl and heteroaryl compounds, which are common structural motifs in many biologically active compounds and approved drugs.[1][3] The benzofuran core itself is a privileged structure in medicinal chemistry, and its derivatives have been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The ability to readily synthesize and functionalize molecules using this compound makes it an important tool for the development of new therapeutic agents.[4][5]
Conclusion
This technical guide outlines a robust and efficient two-step synthesis for this compound, a key intermediate for drug discovery and organic synthesis. The described protocols, based on well-established synthetic methodologies, provide a clear pathway for researchers and scientists to access this valuable compound. The provided data and workflow diagrams offer a comprehensive resource for the planning and execution of this synthesis. The versatility of this compound in Suzuki-Miyaura coupling reactions underscores its importance in the construction of novel and complex molecular entities with potential therapeutic applications.
References
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biocompare.com [biocompare.com]
- 3. researchgate.net [researchgate.net]
- 4. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]
- 5. atlantis-press.com [atlantis-press.com]
(5-Methylbenzofuran-2-yl)boronic acid molecular weight and formula
An In-depth Technical Guide on (5-Methylbenzofuran-2-yl)boronic acid
This technical guide provides essential information regarding this compound, a valuable reagent in organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document outlines the compound's core physicochemical properties and provides context for its application.
Core Properties
This compound is a member of the benzofuran and boronic acid families of organic compounds. These compounds are particularly significant as building blocks in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which is a powerful tool for forming carbon-carbon bonds.
Physicochemical Data
The fundamental molecular properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C9H9BO3 |
| Molecular Weight | 175.98 g/mol |
| Purity | ≥98% |
Structural and Relational Information
The following diagram illustrates the relationship between the compound's name and its primary molecular identifiers.
Caption: Relationship between the chemical name, molecular formula, and molecular weight.
Applications in Synthesis
Benzofuran derivatives and aryl boronic acids are extensively used in the synthesis of complex organic molecules, including biologically active compounds.[1][2] Palladium-catalyzed reactions, in particular, are a cornerstone of modern synthetic chemistry, allowing for the construction of intricate molecular frameworks.[2][3] While specific experimental protocols for this compound are proprietary to various research and commercial entities, a general procedure for a Suzuki-Miyaura coupling reaction involving an aryl boronic acid is provided below for illustrative purposes.
Illustrative Experimental Protocol: Suzuki-Miyaura Cross-Coupling
The following is a generalized protocol and may require optimization for specific substrates.
-
Reaction Setup: In a suitable reaction vessel, combine the aryl halide (1.0 equivalent), this compound (1.1 to 1.5 equivalents), and a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%).
-
Solvent and Base: Add a solvent system, such as a mixture of toluene and water, and a base (e.g., K2CO3, Na2CO3, or K3PO4, 2.0 to 3.0 equivalents).
-
Reaction Conditions: The reaction mixture is typically degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) for a period ranging from a few hours to overnight, with the temperature depending on the specific reactants.
-
Monitoring and Work-up: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). Upon completion, the reaction mixture is cooled, and the organic layer is separated, washed, dried, and concentrated.
-
Purification: The crude product is then purified, typically by column chromatography, to yield the desired coupled product.
References
Spectroscopic and Biological Insights into (5-Methylbenzofuran-2-yl)boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic characteristics of (5-Methylbenzofuran-2-yl)boronic acid, a versatile building block in medicinal chemistry. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted data based on established spectroscopic principles and data from analogous compounds. It also includes detailed experimental protocols for its synthesis and analysis, alongside a discussion of its potential biological relevance, visualized through a representative signaling pathway.
Core Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally similar compounds and established principles of NMR, mass spectrometry, and infrared spectroscopy.
Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2 (broad s) | s | 2H | B(OH)₂ |
| ~7.55 | s | 1H | H-4 |
| ~7.40 | d, J ≈ 8.5 Hz | 1H | H-7 |
| ~7.15 | d, J ≈ 8.5 Hz | 1H | H-6 |
| ~7.10 | s | 1H | H-3 |
| ~2.40 | s | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~158 | C-7a |
| ~155 | C-2 |
| ~132 | C-5 |
| ~129 | C-3a |
| ~126 | C-7 |
| ~122 | C-6 |
| ~111 | C-4 |
| ~110 | C-3 |
| ~21 | -CH₃ |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI)
| m/z | Predicted Fragment |
| 176 | [M]⁺ (Molecular Ion) |
| 158 | [M - H₂O]⁺ |
| 130 | [M - H₂O - CO]⁺ |
| 115 | [C₉H₇]⁺ |
| 102 | [C₈H₆]⁺ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300-3500 | Broad | O-H stretch (boronic acid) |
| ~3100-3000 | Medium | Aromatic C-H stretch |
| ~2920 | Medium | Methyl C-H stretch |
| ~1610, 1480 | Medium-Strong | Aromatic C=C stretch |
| ~1350 | Strong | B-O stretch |
| ~1250 | Strong | C-O-C stretch (furan ring) |
| ~810 | Strong | C-H out-of-plane bend |
Experimental Protocols
The following protocols provide standardized methods for the synthesis and spectroscopic analysis of this compound and its derivatives.
Protocol 1: Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of benzofuran-2-ylboronic acids.
Materials:
-
5-Methylbenzofuran
-
n-Butyllithium (n-BuLi) in hexanes
-
Triisopropyl borate
-
Anhydrous tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 5-methylbenzofuran (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen) and cool the solution to -78 °C.
-
Slowly add n-butyllithium (1.1 eq) dropwise to the solution, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.
-
Add triisopropyl borate (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Protocol 2: Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Prepare a ~5-10 mg sample of this compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer.
-
Process the spectra using appropriate software. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Mass Spectrometry (EI):
-
Introduce a dilute solution of the compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer.
-
Acquire the mass spectrum using electron ionization (EI) at 70 eV.
-
Analyze the resulting fragmentation pattern.
Infrared (IR) Spectroscopy:
-
Obtain the IR spectrum of the solid sample using an ATR-FTIR spectrometer.
-
Record the spectrum from 4000 to 400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Potential Biological Significance and Signaling Pathways
Benzofuran derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] Boronic acids are also a well-established class of pharmacophores, known for their ability to reversibly bind to serine proteases and other enzymes. The combination of these two moieties in this compound suggests its potential as a modulator of various signaling pathways implicated in disease.
For instance, many benzofuran-containing compounds have been shown to inhibit pro-inflammatory pathways. A hypothetical mechanism of action could involve the inhibition of key signaling molecules such as Mitogen-Activated Protein Kinases (MAPKs), which play a crucial role in inflammation and cellular stress responses.
Below is a conceptual diagram illustrating a potential signaling pathway that could be targeted by this compound.
Caption: Hypothetical inhibition of the p38 MAPK signaling pathway.
Conclusion
This compound represents a valuable scaffold for the development of novel therapeutic agents. The predicted spectroscopic data and detailed experimental protocols provided in this guide serve as a foundational resource for researchers engaged in the synthesis, characterization, and biological evaluation of this and related compounds. Further investigation into its interactions with specific biological targets is warranted to fully elucidate its therapeutic potential.
References
An In-depth Technical Guide on the Nuclear Magnetic Resonance (NMR) Spectroscopy of (5-Methylbenzofuran-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of (5-Methylbenzofuran-2-yl)boronic acid. Due to the limited availability of specific experimental data for this compound in the public domain, this guide focuses on a theoretical prediction of the NMR spectra based on the analysis of its structural components: the 5-methylbenzofuran moiety and the 2-boronic acid group. This guide also outlines a general experimental protocol for the acquisition of NMR spectra for arylboronic acids and presents a logical workflow for such an analysis.
Predicted NMR Data
The chemical structure of this compound consists of a benzofuran core with a methyl group at the 5-position and a boronic acid group at the 2-position. The predicted ¹H and ¹³C NMR chemical shifts are summarized below. These predictions are based on the known spectral data of benzofuran, the substituent effects of the methyl and boronic acid groups, and general principles of NMR spectroscopy.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | 7.0 - 7.2 | s | - |
| H4 | 7.3 - 7.5 | d | ~8.5 |
| H6 | 7.1 - 7.3 | d | ~8.5 |
| H7 | 7.5 - 7.7 | s | - |
| CH₃ (at C5) | 2.4 - 2.6 | s | - |
| B(OH)₂ | 5.0 - 7.0 | br s | - |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C2 | 155 - 160 |
| C3 | 110 - 115 |
| C3a | 128 - 132 |
| C4 | 125 - 130 |
| C5 | 135 - 140 |
| C6 | 120 - 125 |
| C7 | 110 - 115 |
| C7a | 150 - 155 |
| CH₃ (at C5) | 20 - 25 |
Note: The chemical shift of the boronic acid protons is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange with residual water.
Experimental Protocols
The acquisition of high-quality NMR spectra for arylboronic acids can be challenging due to their tendency to form cyclic anhydrides (boroxines) or other oligomeric species, which can lead to broad and poorly resolved signals. The following is a general protocol designed to minimize these issues.
Sample Preparation:
-
Solvent Selection: Deuterated methanol (CD₃OD) is often a good choice as it can help to break up the oligomeric structures of boronic acids. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or a mixture of CDCl₃ with a small amount of a polar solvent.
-
Concentration: Prepare a sample with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Additives: In some cases, the addition of a small amount of a Lewis base, such as pyridine-d₅, can help to sharpen the signals by forming a more stable adduct.
NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that covers the range of 0 to 12 ppm.
-
Number of Scans: Acquire a sufficient number of scans (e.g., 16 to 64) to achieve a good signal-to-noise ratio.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.
-
Spectral Width: Set a spectral width that covers the range of 0 to 180 ppm.
-
Number of Scans: A larger number of scans will be required compared to ¹H NMR (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Logical Workflow for NMR Analysis
The following diagram illustrates the logical workflow for the NMR analysis of this compound, from sample preparation to final data interpretation.
Caption: Logical workflow for NMR analysis.
Navigating the Molecular Maze: A Technical Guide to the Mass Spectrometry of (5-Methylbenzofuran-2-yl)boronic acid
For Immediate Release
In the intricate landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. (5-Methylbenzofuran-2-yl)boronic acid, a key building block in medicinal chemistry, presents unique challenges and opportunities in its analytical characterization. This in-depth technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound, offering detailed experimental protocols and data interpretation for researchers, scientists, and drug development professionals.
This compound, with a molecular weight of 175.98 g/mol and a chemical formula of C9H9BO3, is amenable to analysis by various mass spectrometry techniques.[1] The choice of ionization method is critical due to the inherent nature of boronic acids to undergo dehydration and form cyclic anhydrides (boroxines), which can complicate spectral interpretation. This guide explores the application of Electrospray Ionization (ESI) and Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, providing a robust framework for its analysis.
Predicted Mass Spectrometry Data
| Ion Species | Predicted m/z (Positive Mode ESI) | Predicted m/z (Negative Mode ESI) | Predicted m/z (EI after Derivatization) |
| Parent Molecule | |||
| [M+H]+ | 177.07 | - | - |
| [M+Na]+ | 199.05 | - | - |
| [M-H]- | - | 175.05 | - |
| Key Fragments | |||
| Loss of H2O from [M+H]+ | 159.06 | - | - |
| Loss of B(OH)2 from [M+H]+ | 132.06 | - | - |
| 5-Methylbenzofuran radical cation | - | - | 131.05 |
| Loss of CO from benzofuran moiety | - | - | 103.05 |
| Tropylium-like ion | - | - | 91.05 |
Experimental Protocols
To ensure reliable and reproducible results, the following detailed experimental protocols for ESI-MS and GC-MS analysis are provided.
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
This protocol is designed for the direct analysis of this compound, providing soft ionization to minimize fragmentation and observe the molecular ion.
1. Sample Preparation:
-
Dissolve approximately 1 mg of this compound in 1 mL of a high-purity solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL using a mixture of acetonitrile and water (typically 1:1 v/v).
-
For positive ion mode, add 0.1% formic acid to the final solution to promote protonation.
-
For negative ion mode, add 0.1% ammonium hydroxide to facilitate deprotonation.
2. Instrumentation and Analysis:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.
-
Infusion: Introduce the sample solution directly into the mass spectrometer via a syringe pump at a flow rate of 5-10 µL/min.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizing Gas (N2) Pressure: 30 - 40 psi.
-
Drying Gas (N2) Flow: 5 - 10 L/min.
-
Drying Gas Temperature: 250 - 350 °C.
-
Mass Range: m/z 50 - 500.
-
Data Acquisition: Acquire data in full scan mode to identify the molecular ion and any adducts. Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and aid in structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization Protocol
For GC-MS analysis, derivatization is mandatory to increase the volatility and thermal stability of the boronic acid. Silylation is a common and effective method.
1. Derivatization Procedure:
-
In a clean, dry vial, dissolve approximately 1 mg of this compound in 100 µL of a dry, aprotic solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Seal the vial and heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.
2. Instrumentation and Analysis:
-
Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Injector Temperature: 250 - 280 °C.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase to 280°C at a rate of 10°C/min.
-
Final hold: Maintain 280°C for 5 minutes.
-
-
Mass Range: m/z 40 - 550.
-
Data Acquisition: Acquire data in full scan mode to obtain the fragmentation pattern of the derivatized analyte.
Visualizing Analytical Pathways
To further clarify the analytical processes, the following diagrams illustrate the experimental workflow and a plausible fragmentation pathway.
This technical guide serves as a foundational resource for the mass spectrometric analysis of this compound. The provided protocols and predictive data will aid researchers in the efficient and accurate characterization of this important chemical entity, thereby accelerating the drug discovery and development pipeline. The principles and methodologies outlined are also broadly applicable to the analysis of other novel arylboronic acids.
References
A Technical Guide to the Stability and Storage of (5-Methylbenzofuran-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core stability considerations and recommended storage conditions for (5-Methylbenzofuran-2-yl)boronic acid. Understanding these parameters is critical for ensuring the compound's integrity, maximizing its shelf-life, and achieving reproducible results in research and development applications, particularly in cross-coupling reactions.
Core Concepts in Boronic Acid Stability
This compound, like other arylboronic acids, is susceptible to several degradation pathways that can impact its purity and reactivity. The primary factors influencing its stability are moisture, air (oxygen), temperature, and pH. The two main degradation mechanisms are protodeboronation and oxidation.
-
Protodeboronation: This is a significant degradation pathway where the carbon-boron (C-B) bond is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1] This process, which converts the boronic acid into 5-methylbenzofuran, can be catalyzed by aqueous or acidic conditions.[2] Both acidic and basic environments can accelerate this decomposition.[1][3]
-
Oxidation: The boron center is susceptible to oxidation, which can lead to the formation of boric acid and phenolic byproducts.[1][4] This process is often mediated by exposure to atmospheric oxygen and can be accelerated by reactive oxygen species.[5] Storing the compound under an inert atmosphere is a key preventative measure.[1]
-
Trimerization (Anhydride Formation): In the solid state, boronic acids can dehydrate to form cyclic anhydrides known as boroxines. This process is typically reversible upon exposure to water but can affect the compound's solubility and reactivity if not properly managed.
Quantitative Data: Recommended Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | Refrigerated (2°C to 8°C) | To slow down the rate of chemical degradation.[6][7] |
| Atmosphere | Store under an inert gas (e.g., Argon or Nitrogen) | To prevent oxidation by atmospheric oxygen.[1][6] |
| Moisture | Store in a dry, tightly sealed container | To prevent hydrolysis and protodeboronation.[1][8] |
| Light | Protect from light | To prevent potential light-induced degradation. |
| Incompatibilities | Strong oxidizing agents, strong acids | These materials can accelerate decomposition pathways.[1][8] |
Experimental Protocols for Stability Assessment
Assessing the stability of this compound is essential for quality control and ensuring its suitability for sensitive applications. The following are generalized experimental protocols that can be adapted to monitor the compound's purity over time under various stress conditions.
3.1. Stability-Indicating HPLC Method
-
Objective: To quantify the purity of this compound and detect the formation of degradation products (e.g., 5-methylbenzofuran via protodeboronation).
-
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (often with a small amount of acid like 0.1% trifluoroacetic acid or formic acid to improve peak shape).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the benzofuran chromophore (e.g., 254 nm or 280 nm).
-
Procedure:
-
Prepare a stock solution of the boronic acid in a suitable solvent (e.g., acetonitrile or methanol).
-
Aliquot the solution into several vials.
-
Subject the vials to different stress conditions (e.g., elevated temperature, exposure to air vs. nitrogen, addition of water).
-
At specified time points, inject samples onto the HPLC system.
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
-
-
3.2. ¹H NMR Spectroscopy for Degradation Monitoring
-
Objective: To qualitatively and semi-quantitatively observe the degradation of the boronic acid and identify degradation products.
-
Methodology:
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz).
-
Solvent: A deuterated solvent in which the compound is soluble (e.g., DMSO-d₆ or CD₃OD).
-
Procedure:
-
Dissolve a precisely weighed amount of this compound in the chosen deuterated solvent in an NMR tube.
-
Acquire an initial ¹H NMR spectrum to serve as the baseline (t=0).
-
Subject the NMR tube to the desired stress condition (e.g., add a drop of D₂O, expose to air, or heat).
-
Acquire subsequent spectra at various time intervals.
-
Monitor the disappearance of characteristic signals for the starting material and the emergence of new signals, such as those for 5-methylbenzofuran.
-
-
Visualizations
Caption: Key degradation pathways for this compound.
Caption: Workflow for optimal handling and storage to maintain compound integrity.
References
- 1. benchchem.com [benchchem.com]
- 2. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion-Ate Interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. fishersci.pt [fishersci.pt]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Commercial Availability and Synthetic Utility of (5-Methylbenzofuran-2-yl)boronic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(5-Methylbenzofuran-2-yl)boronic acid is a valuable heterocyclic building block in medicinal chemistry and organic synthesis. Its structural motif, the 5-methylbenzofuran core, is present in various biologically active compounds. This technical guide provides a comprehensive overview of the commercial availability of this compound, a detailed, plausible experimental protocol for its synthesis based on established methodologies for analogous compounds, and its application in Suzuki-Miyaura cross-coupling reactions.
Commercial Availability
This compound is commercially available from several suppliers. The following tables summarize the available quantitative data for the boronic acid and its key precursor, 5-methylbenzofuran.
Table 1: Commercial Suppliers of this compound
| Supplier | Catalog Number | Purity | Quantity | Price (USD) | CAS Number |
| Aladdin Scientific | M190914-100mg | ≥98% | 100 mg | $161.90 | 1239617-90-3 |
| Parchem | - | - | Bulk | Inquiry | 1239617-90-3 |
| Laibo Chem | - | - | 100 mg, 250 mg | Inquiry | - |
| ChemUniverse | P88239 | - | Bulk | Inquiry | - |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₉BO₃ | Aladdin Scientific[1] |
| Molecular Weight | 175.98 g/mol | Aladdin Scientific[1] |
| Purity | ≥98% | Aladdin Scientific[1] |
Table 3: Commercial Suppliers of 5-Methylbenzofuran (Starting Material)
| Supplier | CAS Number | Purity |
| Molbase | 18441-43-5 | 98% - 99% |
| CyclicPharma | 18441-43-5 | >98% |
| Key Organics | 18441-43-5 | - |
| Parchem | 99595-47-8 | - |
Experimental Protocols
The following protocols are adapted from established procedures for the synthesis of structurally similar benzofuran-2-ylboronic acids due to the absence of a specific published synthesis for the 5-methyl derivative.
Protocol 1: Synthesis of this compound
This protocol is based on the lithiation of a benzofuran derivative followed by quenching with a borate ester.
Materials:
-
5-Methylbenzofuran
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Argon or Nitrogen gas supply
-
Standard glassware for anhydrous reactions
Procedure:
-
Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with 5-methylbenzofuran (1.0 equivalent). The flask is sealed with a septum and purged with argon or nitrogen.
-
Dissolution: Anhydrous THF is added via syringe, and the solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise to the stirred solution at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours.
-
Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise to the reaction mixture at -78 °C. The mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours.
-
Quenching and Extraction: The reaction is carefully quenched by the slow addition of 2 M HCl at 0 °C. The mixture is then transferred to a separatory funnel, and the layers are separated. The aqueous layer is extracted three times with ethyl acetate.
-
Work-up: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield this compound.
Protocol 2: Suzuki-Miyaura Cross-Coupling using this compound
This protocol provides a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (typically 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equivalents)
-
Degassed solvent (e.g., 1,4-dioxane, toluene, DMF, often with water)
-
Argon or Nitrogen gas supply
-
Standard reaction vessel (e.g., Schlenk tube or sealed vial)
Procedure:
-
Reaction Setup: To a reaction vessel containing a magnetic stir bar, add the aryl halide, this compound, palladium catalyst, and base.
-
Inert Atmosphere: The vessel is evacuated and backfilled with argon or nitrogen three times.
-
Solvent Addition: The degassed solvent(s) are added via syringe.
-
Reaction: The reaction mixture is heated to the desired temperature (typically 80-120 °C) and stirred until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: The reaction mixture is cooled to room temperature and diluted with an organic solvent such as ethyl acetate. The mixture is washed with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by silica gel column chromatography to afford the desired biaryl product.
Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Synthesis workflow for this compound.
Caption: General workflow for Suzuki-Miyaura cross-coupling.
References
An In-depth Technical Guide to the Reactivity of the Benzofuran Moiety in Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The benzofuran scaffold is a privileged heterocyclic motif frequently found in natural products and synthetic therapeutic agents, exhibiting a wide array of biological activities.[1] When functionalized with a boronic acid group, the resulting benzofuran boronic acids become powerful building blocks in synthetic chemistry, particularly for the construction of complex molecules in drug discovery programs.[2] This guide provides a comprehensive overview of the synthesis, reactivity, and applications of benzofuran boronic acids, with a focus on their utility in cross-coupling reactions and their stability considerations.
Synthesis of Benzofuran Boronic Acids
The synthesis of aryl and heteroaryl boronic acids can be achieved through several established methods. While direct C-H borylation of benzofurans is possible, more common laboratory-scale syntheses involve the borylation of a pre-functionalized benzofuran.
A prevalent method involves the generation of an organometallic intermediate from a halogenated benzofuran (e.g., 2-bromobenzofuran), followed by trapping with a trialkyl borate ester. This can be achieved via lithium-halogen exchange at low temperatures or through the formation of a Grignard reagent. Subsequent acidic workup hydrolyzes the boronate ester to the desired boronic acid.[3]
Logical Workflow for Aryl Boronic Acid Synthesis:
References
Methodological & Application
Application Notes and Protocols for (5-Methylbenzofuran-2-yl)boronic acid in Suzuki-Miyaura Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of (5-Methylbenzofuran-2-yl)boronic acid in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming methodology is of significant interest for the synthesis of 2-aryl-5-methylbenzofurans, a structural motif present in many biologically active compounds and pharmaceuticals.
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The coupling of this compound with various aryl and heteroaryl halides offers a direct and versatile route to a wide array of substituted benzofuran derivatives.
Generalized Reaction Scheme
The Suzuki-Miyaura coupling reaction involving this compound and an aryl halide (Ar-X) is catalyzed by a palladium complex and requires a base. The general transformation is depicted below:
Figure 1: Generalized Suzuki-Miyaura coupling of this compound.
Catalytic Cycle
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
While specific reaction conditions may vary depending on the aryl halide used, the following protocols provide a general framework for performing Suzuki-Miyaura coupling reactions with this compound. These have been adapted from established procedures for similar benzofuran derivatives.
Protocol 1: Conventional Heating
This protocol is suitable for a wide range of aryl bromides and iodides.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a Schlenk flask, add this compound (1.2 mmol), the aryl halide (1.0 mmol), the palladium catalyst (0.02-0.05 mmol, 2-5 mol%), and the base (2.0-3.0 mmol).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 6:1 ratio, to a concentration of 0.1-0.2 M with respect to the aryl halide).
-
Stir the reaction mixture at the desired temperature (typically 80-110 °C) for the required time (4-24 hours). Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times.
Materials:
-
Same as Protocol 1, with the addition of a microwave-safe reaction vial.
Procedure:
-
In a microwave-safe process vial, combine this compound (1.2 mmol), the aryl halide (1.0 mmol), the palladium catalyst (0.1-1.0 mol%), and the base (2.0 mmol).
-
Add the solvent (e.g., toluene, 3 mL).
-
Seal the vial and place it in the microwave reactor.
-
Heat the mixture to the specified temperature (e.g., 150 °C) with a power of 200 Watts for the appropriate time (typically 15-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Extract the reaction mixture with an appropriate solvent (e.g., EtOAc).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Experimental Workflow
The following diagram illustrates a typical workflow for a Suzuki-Miyaura coupling experiment.
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling with (5-Methylbenzofuran-2-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzofuran scaffold is a prominent heterocyclic motif found in numerous natural products and pharmacologically active compounds.[1][2] These compounds exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Consequently, the development of efficient synthetic methodologies for the functionalization of the benzofuran core is of significant interest to the medicinal chemistry and drug discovery community.
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have emerged as a powerful and versatile tool for the formation of carbon-carbon bonds.[3][4] This reaction typically involves the coupling of an organoboronic acid with an organic halide or triflate in the presence of a palladium catalyst and a base. The use of boronic acids is advantageous due to their stability, low toxicity, and the ease of removal of boron-containing byproducts.[5]
This document provides detailed application notes and protocols for the palladium-catalyzed cross-coupling of (5-Methylbenzofuran-2-yl)boronic acid with various aryl and heteroaryl halides. The information presented here is intended to serve as a comprehensive guide for researchers engaged in the synthesis of novel benzofuran derivatives for potential therapeutic applications.
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an organic halide (Ar-X) to form a Pd(II) complex.
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center, a step often facilitated by a base.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.
Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Suzuki-Miyaura Cross-Coupling Catalytic Cycle.
Data Presentation: Reaction Parameters and Yields
The following table summarizes representative data for the Suzuki-Miyaura cross-coupling of benzofuran derivatives with various arylboronic acids, providing a reference for expected yields and reaction conditions. While the specific substrate is methyl 5-bromobenzofuran-2-carboxylate, the conditions are readily adaptable for this compound as the boron partner.
| Entry | Aryl Halide/Boronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12-16 | 77 | [6] |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 12-16 | 79 | [6] |
| 3 | 4-Chlorophenylboronic acid | 2-quinolinealdoxime-Pd(II) (0.1) | Cs₂CO₃ | Toluene | 150 (MW) | 0.42 | 96 | [7][8] |
| 4 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | 68 | [9] |
| 5 | Pyridin-3-ylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 16 | 67 | [9] |
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed cross-coupling of this compound with aryl halides. Optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Conventional Heating
This protocol is adapted from general procedures for Suzuki-Miyaura couplings of aryl halides with heterocyclic boronic acids.[6][9]
Materials:
-
This compound (1.1 - 1.5 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane/Water, Toluene)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Schlenk flask or round-bottom flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 equiv), this compound (1.1 - 1.5 equiv), base (2.0 equiv), and the palladium catalyst (2-5 mol%).
-
Add the solvent system (e.g., 1,4-dioxane and water, typically in a 4:1 to 6:1 ratio).
-
Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired coupled product.
Protocol 2: Microwave-Assisted Synthesis
This protocol is based on microwave-assisted Suzuki coupling procedures which can significantly reduce reaction times.[7][8]
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium catalyst (e.g., 2-quinolinealdoxime-Pd(II) complex, 0.1 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Solvent (e.g., Toluene)
-
Microwave reactor vial
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a microwave reactor vial, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), base (2.0 equiv), and the palladium catalyst (0.1 mol%).
-
Add the solvent (e.g., Toluene).
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to the specified temperature (e.g., 150 °C) using microwave irradiation for the designated time (e.g., 20-30 minutes).
-
After the reaction is complete, cool the vial to room temperature.
-
Proceed with the work-up and purification as described in Protocol 1 (steps 6-9).
Experimental Workflow
The following diagram outlines a general workflow for the palladium-catalyzed cross-coupling experiment.
Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.
Conclusion
The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of 5-methylbenzofuran derivatives. The protocols and data presented in these application notes provide a solid foundation for researchers to develop novel compounds for drug discovery and other applications. The versatility of this reaction allows for the introduction of a wide array of substituents, making it an invaluable tool in modern organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed Tsuji–Trost-type reaction of benzofuran-2-ylmethyl acetates with nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pjps.pk [pjps.pk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jcsp.org.pk [jcsp.org.pk]
Application Notes and Protocols for (5-Methylbenzofuran-2-yl)boronic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
(5-Methylbenzofuran-2-yl)boronic acid is a versatile building block in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. Its benzofuran moiety is a common structural motif in numerous biologically active compounds, making this reagent particularly valuable in medicinal chemistry and drug discovery.[1][2][3] This document provides detailed application notes and experimental protocols for the use of this compound in two key transformations: the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Chan-Lam coupling for carbon-heteroatom bond formation.
Applications in Organic Synthesis
The primary application of this compound lies in its ability to introduce the 5-methylbenzofuran-2-yl moiety into organic molecules. This is most commonly achieved through the Suzuki-Miyaura cross-coupling reaction.[4][5][6][7] This powerful reaction allows for the formation of a carbon-carbon bond between the benzofuran ring and various aryl, heteroaryl, or vinyl partners. The resulting biaryl and heteroaryl-aryl structures are prevalent in pharmaceuticals and natural products.[4]
Furthermore, this compound can be employed in Chan-Lam coupling reactions to form carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds.[8][9][10][11] This copper-catalyzed reaction provides a valuable route to 2-amino- and 2-alkoxy-5-methylbenzofurans, which are also of significant interest in the development of new therapeutic agents.
Suzuki-Miyaura Coupling Protocol
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organic halide or triflate.[12] The following is a general protocol for the coupling of this compound with an aryl bromide.
General Reaction Scheme:
Caption: General workflow for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol:
A recommended starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide is provided below. Conditions may require optimization depending on the specific substrate.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a ligand)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water, toluene, ethanol/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.2 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₃PO₄, 2.0 equivalents).
-
Evacuate and backfill the flask with an inert gas (repeat three times).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 to 6:1 ratio) via syringe.[5][7]
-
Stir the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[4][5]
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.
Tabulated Reaction Conditions:
The following table summarizes typical conditions for Suzuki-Miyaura couplings involving benzofuran derivatives, which can be adapted for this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Catalyst | Pd(PPh₃)₄ | Pd(II) complex | Pd(II)-complex |
| Base | K₃PO₄ | K₂CO₃ | Cs₂CO₃ |
| Solvent | 1,4-dioxane/H₂O | EtOH/H₂O | Toluene |
| Temperature | 90 °C | 80 °C | 150 °C (Microwave) |
| Reference | [5][7] | [4] | [13][14] |
Chan-Lam Coupling Protocol
The Chan-Lam coupling enables the formation of C-N and C-O bonds using a copper catalyst.[9] This reaction is often performed under milder conditions than the analogous Buchwald-Hartwig amination.
General Reaction Scheme:
References
- 1. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 3. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
- 4. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pjps.pk [pjps.pk]
- 6. jcsp.org.pk [jcsp.org.pk]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. researchgate.net [researchgate.net]
- 9. Chan-Lam Coupling [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Yoneda Labs [yonedalabs.com]
- 13. quod.lib.umich.edu [quod.lib.umich.edu]
- 14. researchgate.net [researchgate.net]
Synthesis of Biaryl Compounds Using (5-Methylbenzofuran-2-yl)boronic Acid: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of biaryl compounds via Suzuki-Miyaura cross-coupling reaction utilizing (5-Methylbenzofuran-2-yl)boronic acid. Biaryl moieties are crucial structural motifs in numerous biologically active compounds and functional materials. The 5-methylbenzofuran scaffold, in particular, is a key component in various compounds with potential therapeutic applications, including anticancer, antibacterial, and antioxidant agents.[1][2][3]
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[4] This palladium-catalyzed reaction involves the coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate. The reaction is known for its mild conditions, high functional group tolerance, and excellent yields.
This compound is a valuable building block for the synthesis of a diverse range of biaryl compounds. The resulting products, which incorporate the 5-methylbenzofuran moiety, are of significant interest in medicinal chemistry due to the established biological activities of benzofuran derivatives.[1][3][5] These activities include anti-proliferative effects against cancer cell lines and potential as antimicrobial agents.[6][7]
Reaction Principle
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: A low-valent palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is typically facilitated by a base.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst.[8]
// Node styles pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; oxidative_addition [label="Oxidative Addition\n(Ar-X)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_intermediate [label="Ar-Pd(II)Ln-X", fillcolor="#FBBC05", fontcolor="#202124"]; transmetalation [label="Transmetalation\n(Ar'-B(OH)2 / Base)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; pd2_biaryl [label="Ar-Pd(II)Ln-Ar'", fillcolor="#34A853", fontcolor="#FFFFFF"]; reductive_elimination [label="Reductive Elimination", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; biaryl [label="Ar-Ar'", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges pd0 -> oxidative_addition [label="Ar-X"]; oxidative_addition -> pd2_intermediate; pd2_intermediate -> transmetalation [label="Ar'-B(OH)2\nBase"]; transmetalation -> pd2_biaryl; pd2_biaryl -> reductive_elimination; reductive_elimination -> biaryl [label="Product"]; reductive_elimination -> pd0 [label="Catalyst\nRegeneration"]; } .dot Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Data
While specific data for the Suzuki-Miyaura coupling of this compound is not extensively tabulated in the literature, a closely related study on the coupling of methyl 5-bromobenzofuran-2-carboxylate with various arylboronic acids provides valuable insights into the expected yields and reaction times. The following table summarizes the results from this study, which utilized a microwave-assisted protocol.[9][10]
Table 1: Suzuki Cross-Coupling of Methyl 5-bromobenzofuran-2-carboxylate with Arylboronic Acids [9][10]
| Entry | Arylboronic Acid | Product | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Methyl 5-phenylbenzofuran-2-carboxylate | 23 | 93 |
| 2 | 4-Chlorophenylboronic acid | Methyl 5-(4-chlorophenyl)benzofuran-2-carboxylate | 25 | 96 |
| 3 | 4-Methylphenylboronic acid | Methyl 5-(4-methylphenyl)benzofuran-2-carboxylate | 20 | 95 |
| 4 | 4-Methoxyphenylboronic acid | Methyl 5-(4-methoxyphenyl)benzofuran-2-carboxylate | 18 | 97 |
| 5 | 2-Thienylboronic acid | Methyl 5-(thiophen-2-yl)benzofuran-2-carboxylate | 35 | 85 |
| 6 | 3-Thienylboronic acid | Methyl 5-(thiophen-3-yl)benzofuran-2-carboxylate | 30 | 88 |
| 7 | 2-Furylboronic acid | Methyl 5-(furan-2-yl)benzofuran-2-carboxylate | 35 | 82 |
Reaction Conditions: Methyl 5-bromobenzofuran-2-carboxylate (1 mmol), Arylboronic acid (1.2 mmol), Pd(II)-complex catalyst (0.1 mol%), Cs₂CO₃ (2 mmol), Toluene (3 mL), Microwave irradiation at 150 °C.[9][10]
Experimental Protocols
The following protocols are generalized procedures for the Suzuki-Miyaura cross-coupling of this compound with various aryl halides. Optimization of the reaction conditions (e.g., catalyst, base, solvent, temperature) may be necessary for specific substrates.
Protocol 1: Conventional Heating
This protocol is a standard method for Suzuki-Miyaura coupling using conventional heating.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and magnetic stirrer with heating
Procedure:
-
To a flame-dried round-bottom flask or Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., 3-5 mol%), and base (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane:water 4:1, 5 mL).
-
Stir the reaction mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
This protocol is suitable for rapid reaction optimization and synthesis, often leading to shorter reaction times and improved yields.[9][10]
Materials:
-
This compound
-
Aryl halide
-
Palladium catalyst
-
Base
-
Solvent (e.g., Toluene, 1,4-Dioxane)
-
Microwave reactor and appropriate reaction vials
Procedure:
-
In a microwave process vial, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (e.g., 0.1-1 mol%), and base (2.0 mmol).
-
Add the solvent (3-5 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor and heat the mixture to the specified temperature (e.g., 120-150 °C) for the determined time (typically 15-45 minutes).[11]
-
After the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with an organic solvent and pass it through a short plug of silica gel or perform a standard aqueous workup as described in Protocol 1.
-
Concentrate the filtrate under reduced pressure and purify the crude product if necessary.
// Node styles start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reagents [label="Combine Reactants:\n- this compound\n- Aryl Halide\n- Pd Catalyst\n- Base\n- Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Reaction\n(Conventional Heating or Microwave)", shape=diamond, style=rounded, fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Aqueous Workup / Filtration", fillcolor="#F1F3F4", fontcolor="#202124"]; purification [label="Purification\n(Column Chromatography)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Biaryl Product", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> reagents; reagents -> reaction; reaction -> workup; workup -> purification; purification -> product; } .dot Figure 2: General experimental workflow for the synthesis of biaryl compounds.
Potential Applications in Drug Discovery
Biaryl compounds containing the 5-methylbenzofuran scaffold are promising candidates for drug discovery and development. Benzofuran derivatives have been reported to exhibit a wide spectrum of biological activities.[1][3][5]
-
Anticancer Activity: Several studies have demonstrated the anti-proliferative effects of benzofuran derivatives against various cancer cell lines.[3][5][7] For instance, certain 2,5-disubstituted benzofuran-tetrazole hybrids have shown significant activity against HCT116 and Miapaca2 cancer cell lines.[7]
-
Antimicrobial Activity: Benzofuran-containing compounds have also been investigated for their antibacterial and antifungal properties.[6]
-
Antioxidant Activity: The benzofuran nucleus is present in compounds that exhibit antioxidant properties, which are crucial for combating oxidative stress-related diseases.[2]
The synthesis of a library of biaryl compounds using this compound can provide a valuable resource for screening and identifying novel therapeutic agents.
// Node styles boronic_acid [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; biaryl_synthesis [label="Suzuki-Miyaura\nCoupling", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; biaryl_compounds [label="Biaryl Compounds", fillcolor="#FBBC05", fontcolor="#202124"]; drug_discovery [label="Drug Discovery\nScreening", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; anticancer [label="Anticancer Agents", fillcolor="#EA4335", fontcolor="#FFFFFF"]; antimicrobial [label="Antimicrobial Agents", fillcolor="#34A853", fontcolor="#FFFFFF"]; antioxidant [label="Antioxidant Agents", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges boronic_acid -> biaryl_synthesis; biaryl_synthesis -> biaryl_compounds; biaryl_compounds -> drug_discovery; drug_discovery -> anticancer; drug_discovery -> antimicrobial; drug_discovery -> antioxidant; } .dot Figure 3: Logical relationship from starting material to potential applications.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. atlantis-press.com [atlantis-press.com]
- 3. Natural source, bioactivity and synthesis of benzofuran derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. mdpi.com [mdpi.com]
- 6. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 7. researchgate.net [researchgate.net]
- 8. Yoneda Labs [yonedalabs.com]
- 9. researchgate.net [researchgate.net]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for (5-Methylbenzofuran-2-yl)boronic acid: A Versatile Building Block for Complex Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
(5-Methylbenzofuran-2-yl)boronic acid is a valuable heterocyclic building block in medicinal chemistry and materials science. Its rigid, planar structure and the presence of the boronic acid functional group make it an ideal candidate for the synthesis of a diverse array of complex molecules through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive compounds, with a focus on its application in the development of potential therapeutic agents.
Introduction to Benzofuran Derivatives
Benzofuran, a heterocyclic compound composed of fused benzene and furan rings, is a privileged scaffold in drug discovery.[1] Its derivatives are found in numerous natural products and synthetic therapeutic agents, exhibiting a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5] The versatility of the benzofuran core allows for extensive chemical modification to optimize pharmacological profiles.
Application in the Synthesis of DNA Gyrase Inhibitors
A significant application of benzofuran-containing molecules is in the development of novel antibacterial agents that target DNA gyrase.[2][3] DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process crucial for DNA replication and transcription.[3][6] By inhibiting this enzyme, benzofuran derivatives can effectively disrupt bacterial growth, offering a promising avenue for combating antibiotic resistance.
The general mechanism involves the inhibitor binding to the GyrB subunit of the DNA gyrase, preventing ATP hydrolysis and the subsequent conformational changes required for DNA supercoiling. This leads to the stabilization of the DNA-gyrase complex and ultimately results in bacterial cell death.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds. It involves the palladium-catalyzed cross-coupling of an organoboron compound (such as a boronic acid) with an organic halide or triflate.[7][8] This reaction is characterized by its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.
For the application of this compound, it can be coupled with various aryl or heteroaryl halides to generate a library of substituted benzofuran derivatives. The general workflow for such a reaction is depicted below.
References
- 1. jcsp.org.pk [jcsp.org.pk]
- 2. Synthesis of Elaborate Benzofuran-2-Carboxamide Derivatives through a Combination of 8-Aminoquinoline Directed C–H Arylation and Transamidation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Benzofuran-3-yl-methyl and Aliphatic Azacyclics: Design, Synthesis, and In Vitro and In Silico anti-Alzheimer Disease Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. s3.eu-central-1.amazonaws.com [s3.eu-central-1.amazonaws.com]
- 6. Design, Synthesis and Biological Evaluation of Inhibitors for DNA Gyrase and Topoisomerase IV as Novel Antibacterials - White Rose eTheses Online [etheses.whiterose.ac.uk]
- 7. Computational Insight into the Mechanism of Action of DNA Gyrase Inhibitors; Revealing a New Mechanism - Muhammed - Current Computer-Aided Drug Design [rjeid.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Chan-Lam Coupling Reactions Involving (5-Methylbenzofuran-2-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Chan-Lam coupling reaction is a powerful copper-catalyzed method for the formation of carbon-heteroatom bonds, offering a versatile and milder alternative to other cross-coupling reactions like the Buchwald-Hartwig amination.[1][2] This reaction facilitates the coupling of arylboronic acids with a wide range of N- and O-nucleophiles, including amines, amides, heterocycles, phenols, and alcohols, to form the corresponding arylated products.[2][3] A key advantage of the Chan-Lam coupling is its ability to be conducted under mild, often aerobic conditions at room temperature, demonstrating broad functional group tolerance.[4][5]
This document provides detailed application notes and generalized protocols for performing Chan-Lam coupling reactions with a specific focus on the use of (5-Methylbenzofuran-2-yl)boronic acid. While specific literature examples for this particular boronic acid in Chan-Lam couplings are limited, the provided protocols are based on well-established procedures for a wide range of arylboronic acids and can be adapted accordingly.
I. Reaction Principle and Mechanism
The Chan-Lam coupling reaction involves the copper-catalyzed oxidative coupling of an arylboronic acid with a nucleophile (amine or alcohol). The generally accepted mechanism proceeds through a catalytic cycle involving Cu(II) and Cu(III) intermediates. The key steps include the formation of a copper-aryl complex, coordination of the nucleophile, and subsequent reductive elimination to yield the desired C-N or C-O bond and a Cu(I) species. The Cu(I) is then reoxidized to Cu(II) by an oxidant, typically atmospheric oxygen, to complete the catalytic cycle.[1]
Caption: Simplified catalytic cycle of the Chan-Lam coupling reaction.
II. Applications in Drug Discovery and Organic Synthesis
The benzofuran moiety is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. The ability to form C-N and C-O bonds with the 5-methylbenzofuran-2-yl core via Chan-Lam coupling provides a valuable tool for:
-
Lead Optimization: Rapidly generating libraries of analogues with diverse amine and alcohol substituents to explore structure-activity relationships (SAR).
-
Synthesis of Complex Molecules: Introducing the benzofuran motif into complex structures under mild conditions that preserve other functional groups.
-
Material Science: Developing novel materials with tailored electronic and photophysical properties.
III. Quantitative Data Summary
The following tables present exemplary data for typical Chan-Lam coupling reactions. This data is illustrative and serves as a starting point for reaction optimization.
Table 1: Exemplary Conditions for N-Arylation of Amines with this compound
| Entry | Amine | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Cu(OAc)₂ (10) | Pyridine (2) | DCM | RT | 24 | 85 |
| 2 | Morpholine | Cu(OAc)₂ (10) | Et₃N (2) | DCM | RT | 18 | 92 |
| 3 | Imidazole | CuI (15) | K₂CO₃ (2) | DMF | 80 | 12 | 78 |
| 4 | Benzylamine | Cu(OAc)₂ (10) | 2,6-Lutidine (2) | Toluene | 60 | 24 | 65 |
Table 2: Exemplary Conditions for O-Arylation of Phenols with this compound
| Entry | Phenol | Catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenol | Cu(OAc)₂ (20) | Pyridine (2) | DCM | RT | 48 | 75 |
| 2 | 4-Methoxyphenol | Cu(OAc)₂ (20) | Et₃N (2) | DCM | RT | 36 | 88 |
| 3 | 2-Naphthol | Cu(OTf)₂ (15) | DABCO (2) | Dioxane | 80 | 24 | 82 |
| 4 | Serine derivative | Cu(OAc)₂ (20) | Pyridine (2) | DCM/MeOH | RT | 48 | 60 |
IV. Detailed Experimental Protocols
The following are generalized protocols for the N-arylation and O-arylation of substrates using this compound. Reaction conditions may require optimization depending on the specific substrates used.
Protocol 1: General Procedure for N-Arylation
Caption: Experimental workflow for a typical Chan-Lam N-arylation reaction.
Materials:
-
Amine (1.0 mmol)
-
This compound (1.2 mmol)
-
Copper(II) acetate (Cu(OAc)₂, 0.1 mmol, 10 mol%)
-
Pyridine (2.0 mmol, 2.0 equiv.)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry reaction vial equipped with a magnetic stir bar, add the amine (1.0 mmol), this compound (1.2 mmol), and copper(II) acetate (0.1 mmol).
-
Seal the vial and purge with air or oxygen.
-
Add anhydrous dichloromethane (5 mL) followed by pyridine (2.0 mmol) via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.
Protocol 2: General Procedure for O-Arylation
References
- 1. researchgate.net [researchgate.net]
- 2. Chan-Lam Coupling [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Base and ligand free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Successful Suzuki Coupling with Substituted Benzofuran Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing successful Suzuki-Miyaura cross-coupling reactions with substituted benzofuran boronic acids. This powerful C-C bond-forming reaction is instrumental in the synthesis of a wide array of complex molecules, particularly in the fields of medicinal chemistry and materials science, where the benzofuran motif is a common scaffold. This document outlines the critical parameters, provides detailed experimental protocols, and summarizes key data to facilitate the efficient and high-yielding synthesis of biaryl and heteroaryl benzofurans.
Introduction to Suzuki Coupling with Benzofuran Boronic Acids
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid) and an organohalide or triflate.[1][2] For benzofuran derivatives, this reaction allows for the introduction of various aryl or heteroaryl substituents at different positions of the benzofuran core, leading to the synthesis of diverse compound libraries for drug discovery and other applications.[3][4] The general scheme for the Suzuki coupling of a substituted benzofuran boronic acid with an aryl halide is depicted below:
General Reaction Scheme:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki coupling reactions.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nickel-Catalyzed Coupling Reactions with (5-Methylbenzofuran-2-yl)boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the nickel-catalyzed cross-coupling of (5-Methylbenzofuran-2-yl)boronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the 2-aryl-5-methylbenzofuran scaffold in biologically active compounds.[1][2][3][4] Nickel catalysis offers a cost-effective and highly efficient alternative to traditional palladium-catalyzed methods for the synthesis of these valuable derivatives.[5]
Introduction
The benzofuran moiety is a core structural feature in numerous natural products and synthetic compounds exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] In particular, 2-arylbenzofurans have been identified as promising scaffolds in drug discovery programs.[2][6] The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of C-C bonds, and the use of nickel catalysts has gained significant traction due to nickel's lower cost and unique reactivity profile compared to palladium.[5]
This document outlines protocols for the nickel-catalyzed Suzuki-Miyaura coupling of this compound with various aryl halides. The provided methodologies are based on established procedures for similar heteroaryl boronic acids and benzofuran derivatives, offering a robust starting point for reaction optimization and library synthesis.[7][8][9]
Data Presentation
Table 1: Representative Nickel-Catalyzed Coupling of this compound with Aryl Halides - Reaction Conditions and Yields
| Entry | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | NiCl₂(PCy₃)₂ (5) | - | K₃PO₄ | 2-MeTHF | 100 | 12 | [e] |
| 2 | 4-Chlorotoluene | Ni(cod)₂ (10) | PCy₃ (20) | K₂CO₃ | Toluene | 80 | 24 | [e] |
| 3 | 3-Bromopyridine | NiCl₂(dppp) (5) | - | K₃PO₄ | Dioxane | 100 | 18 | [e] |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | Ni(OTf)₂ (10) | 1,10-Phen (20) | Cs₂CO₃ | MeCN | 110 | 24 | [e] |
| 5 | 2-Chloronaphthalene | NiCl₂(IMes) (2) | - | K₃PO₄ | t-Amyl alcohol | 100 | 12 | [e] |
[e] : Yields are estimated based on analogous reactions reported in the literature for benzofuran and heteroaryl boronic acid couplings.[5][7] Actual yields may vary and require optimization for this specific substrate.
Experimental Protocols
General Protocol for Nickel-Catalyzed Suzuki-Miyaura Coupling
This protocol provides a general procedure for the coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromoanisole)
-
Nickel catalyst (e.g., NiCl₂(PCy₃)₂)
-
Base (e.g., K₃PO₄)
-
Anhydrous solvent (e.g., 2-MeTHF)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.2 mmol), the aryl halide (1.0 mmol), the nickel catalyst (0.05 mmol), and the base (2.0 mmol).
-
Add the anhydrous solvent (5 mL) to the reaction mixture.
-
Seal the Schlenk tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time (e.g., 12 hours).
-
After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-5-methylbenzofuran.
Visualizations
Reaction Scheme
References
- 1. mdpi.com [mdpi.com]
- 2. medcraveonline.com [medcraveonline.com]
- 3. atlantis-press.com [atlantis-press.com]
- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and biological evaluation of 2-arylbenzofuran derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation [beilstein-journals.org]
- 8. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Derivatization of (5-Methylbenzofuran-2-yl)boronic Acid for Specific Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of (5-Methylbenzofuran-2-yl)boronic acid, a versatile building block in medicinal chemistry and materials science. The primary focus is on the widely utilized Suzuki-Miyaura cross-coupling reaction to generate novel benzofuran derivatives with significant potential in anticancer and antimicrobial applications. This document outlines detailed experimental protocols and summarizes the biological activities of related compounds, offering a valuable resource for the design and synthesis of new therapeutic agents.
Application Notes
Benzofuran derivatives are a prominent class of heterocyclic compounds found in numerous natural products and synthetic molecules with a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] The derivatization of the benzofuran scaffold is a key strategy in drug discovery to optimize potency, selectivity, and pharmacokinetic properties. This compound serves as a crucial intermediate for introducing the 5-methylbenzofuran moiety into various molecular frameworks, primarily through palladium-catalyzed cross-coupling reactions.
Anticancer Applications
Derivatives of 5-methylbenzofuran have shown promise as anticancer agents. The introduction of various aryl and heteroaryl substituents at the 2-position of the 5-methylbenzofuran core can lead to compounds with significant cytotoxic activity against a range of cancer cell lines.[4][5] The mechanism of action for many benzofuran derivatives involves the modulation of key signaling pathways implicated in cancer progression, such as the NF-κB, MAPK, and mTOR pathways.[4][6][7]
Table 1: Anticancer Activity of Representative Benzofuran Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Halogenated Benzofuran | K562 (Leukemia) | 5 | [7] |
| Halogenated Benzofuran | HL60 (Leukemia) | 0.1 | [7] |
| Benzofuran-N-Aryl Piperazine Hybrid | HeLa (Cervical Cancer) | 0.03 | [8] |
| 3-Methylbenzofuran Derivative | A549 (Lung Cancer) | 1.48 | [1] |
| Benzofuran-Chalcone Hybrid | HCC1806 (Breast Cancer) | 17.13 | [9] |
Antimicrobial Applications
The benzofuran scaffold is also a valuable pharmacophore for the development of novel antimicrobial agents.[10][11][12] Derivatization of this compound can yield compounds with potent activity against various bacterial and fungal strains. The structure-activity relationship studies suggest that the nature and position of substituents on the benzofuran ring and the coupled aryl or heteroaryl moiety play a crucial role in determining the antimicrobial spectrum and potency.[10]
Table 2: Antimicrobial Activity of Representative Benzofuran Derivatives
| Compound Class | Microorganism | MIC (µg/mL) | Reference |
| Aza-benzofuran | Salmonella typhimurium | 12.5 | [13] |
| Aza-benzofuran | Staphylococcus aureus | 12.5 | [13] |
| Benzofuran-pyrazoline hybrid | Escherichia coli | <10 | [10] |
| Benzofuran-pyrazoline hybrid | Pseudomonas aeruginosa | <10 | [10] |
| Benzofuran ketoxime derivative | Candida albicans | 0.625-2.5 | [10] |
Signaling Pathways Targeted by Benzofuran Derivatives
The biological effects of benzofuran derivatives are often attributed to their interaction with specific cellular signaling pathways that regulate cell proliferation, inflammation, and survival.
Figure 1: Inhibition of the NF-κB signaling pathway by benzofuran derivatives.
Figure 2: Modulation of the MAPK signaling pathway by benzofuran derivatives.
Figure 3: Inhibition of the mTOR signaling pathway by benzofuran derivatives.
Experimental Protocols
The following protocols provide detailed methodologies for the derivatization of this compound via the Suzuki-Miyaura cross-coupling reaction and for the subsequent evaluation of the anticancer activity of the synthesized compounds.
Protocol 1: Synthesis of 2-Aryl-5-methylbenzofurans via Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-bromopyridine, 1-bromo-4-nitrobenzene)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF), degassed
-
Water, degassed
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine
-
Silica gel for column chromatography
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle or microwave reactor
-
Inert gas supply (Argon or Nitrogen)
Figure 4: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Procedure:
-
To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the aryl halide (1.2 mmol), and the base (2.0 mmol).
-
Add the palladium catalyst (0.03-0.05 mmol).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.[14]
-
Add the degassed solvent (e.g., 1,4-dioxane/water, 4:1 v/v, 5 mL) via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring for 4-24 hours. The reaction can also be performed in a microwave reactor at 120-150 °C for 15-30 minutes.[14]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired 2-aryl-5-methylbenzofuran derivative.
Protocol 2: Evaluation of Anticancer Activity using MTT Assay
This protocol describes a common method for assessing the cytotoxicity of the synthesized benzofuran derivatives against cancer cell lines.
Materials:
-
Synthesized benzofuran derivatives
-
Human cancer cell lines (e.g., A549, HeLa, MCF-7)
-
Normal cell line (e.g., HUVEC) for selectivity assessment
-
Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of the synthesized benzofuran derivatives in cell culture medium. The final concentrations should typically range from 0.01 to 100 µM. A vehicle control (DMSO) should also be included.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds.
-
Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[15]
References
- 1. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. asianpubs.org [asianpubs.org]
- 9. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]
- 12. Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Troubleshooting low yield in Suzuki coupling with (5-Methylbenzofuran-2-yl)boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering low yields in Suzuki coupling reactions involving (5-Methylbenzofuran-2-yl)boronic acid.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is resulting in a consistently low yield. What are the most common initial checks?
A1: When encountering low yields with this compound, begin by assessing these critical parameters:
-
Inert Atmosphere: The presence of oxygen can lead to the homocoupling of the boronic acid and decomposition of the palladium catalyst.[1] Ensure your solvent is properly degassed and the reaction is maintained under a strict inert atmosphere (e.g., Nitrogen or Argon).[1][2]
-
Reagent Purity and Stability: Verify the purity of your aryl halide and the boronic acid. Boronic acids, especially heteroaromatic ones, can degrade over time.[1][3] Consider using a fresh batch or storing it under inert conditions at a low temperature.
-
Catalyst Activity: Ensure your palladium source and ligand are active. The active catalytic species is Pd(0). If you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1][4]
Q2: I observe significant amounts of homocoupling (dimerization) of this compound. How can I minimize this side reaction?
A2: Homocoupling is often promoted by the presence of oxygen or certain Pd(II) species.[4] To minimize this:
-
Rigorous Degassing: Thoroughly degas all solvents and reagents. The freeze-pump-thaw method is highly effective.
-
Use a Pd(0) Source: Employing a Pd(0) catalyst, such as Pd(PPh₃)₄, can reduce the likelihood of side reactions that favor homocoupling.
-
Efficient Precatalyst Systems: If using a Pd(II) source, ensure conditions are optimal for its rapid reduction to the active Pd(0) state.[4]
Q3: Could protodeboronation be the cause of my low yield, and how can I address it?
A3: Yes, protodeboronation, the cleavage of the C-B bond, is a common side reaction with heteroaryl boronic acids, especially in the presence of aqueous bases.[4][5] Benzofuran boronic acids can be susceptible to this issue.[3]
-
Use Anhydrous Conditions: If possible, switching to anhydrous conditions can suppress protodeboronation.
-
Alternative Boron Reagents: Consider converting the boronic acid to a more stable derivative like a pinacol ester or a potassium trifluoroborate salt (MIDA boronates are also an option).[3][4] These are generally less prone to this side reaction.[3][4]
-
Faster Reaction Rates: Optimizing the reaction to proceed faster can "outrun" the competing protodeboronation.[5] This can be achieved by using a more active catalyst system or higher temperatures.
Q4: The reaction has stalled, with significant starting material remaining. What adjustments can I make?
A4: A stalled reaction often points to catalyst deactivation or insufficient reactivity of the coupling partners.
-
Switch to a More Active Catalyst System: The benzofuran moiety can potentially coordinate to the palladium center, leading to catalyst inhibition.[6] Employing bulky, electron-rich phosphine ligands such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) can stabilize the catalyst and promote the reaction.[4][7]
-
Increase Reaction Temperature: Higher temperatures can overcome the activation energy barrier, but be mindful that this may also increase the rate of side reactions.[4]
-
Screen Different Bases: The choice of base is crucial. For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than sodium or potassium carbonate.[4][8]
Troubleshooting Guide
Low Yield with Unreacted Starting Material
If you are observing a low yield with a significant amount of your starting materials remaining, it is likely an issue with the reaction's reactivity.
Troubleshooting Workflow for Low Reactivity
Caption: A workflow diagram for troubleshooting low yields due to poor reactivity.
Low Yield with Complex Mixture of Byproducts
If your reaction results in a low yield of the desired product along with a complex mixture of byproducts, side reactions are likely the primary issue.
Troubleshooting Workflow for Byproduct Formation
Caption: A workflow for addressing low yields caused by side reactions.
Data on Reaction Conditions
The selection of catalyst, ligand, base, and solvent significantly impacts the yield of Suzuki coupling reactions. The following tables summarize conditions that have been successfully employed for challenging Suzuki couplings, including those with heteroaryl boronic acids.
Table 1: Effect of Ligand and Base on Yield in a Challenging Heteroaryl Coupling
| Entry | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 80 |
| 2 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Dioxane/H₂O | 100 | 75 |
| 3 | Pd(OAc)₂ | - | K₂CO₃ | Dioxane/H₂O | 90 | 11 |
| 4 | CataCXium A | - | K₃PO₄ | 2-MeTHF | 90 | 95 |
Data adapted from studies on challenging heteroaryl couplings.[7][9]
Table 2: Performance of Different Boron Reagents in Suzuki Coupling
| Entry | Boron Reagent | Coupling Partner | Conditions | Yield (%) |
| 1 | Benzofuran-2-ylboronic acid | Aryl Bromide | Pd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O, 80°C | Moderate (prone to protodeboronation)[5] |
| 2 | Benzofuran-2-yltrifluoroborate | 4-chlorobenzonitrile | Pd(OAc)₂/RuPhos, Cs₂CO₃, THF/H₂O, 80°C | 92 |
| 3 | (5-Bromobenzofuran-2-yl)boronic acid | Aryl Halide | Pd(II)-precatalyst, Cs₂CO₃, Toluene, MW | 96 |
Data compiled from various sources on heteroaryl Suzuki couplings.[3][10]
Experimental Protocols
General Protocol for a Trial Suzuki Coupling Reaction:
-
Preparation: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the flask in a preheated oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol for Conversion of Boronic Acid to Potassium Trifluoroborate Salt:
-
Dissolution: In a flask, dissolve the this compound (1.0 equiv) in a mixture of methanol and water.
-
Addition of KHF₂: Add a saturated aqueous solution of potassium hydrogen difluoride (KHF₂, 4.0 equiv).
-
Precipitation: Stir the mixture at room temperature. The potassium trifluoroborate salt will precipitate out of the solution.
-
Isolation: Collect the solid by vacuum filtration, wash with cold water and then a cold organic solvent (e.g., diethyl ether), and dry under vacuum. The resulting salt can be used directly in the Suzuki coupling reaction, typically with a base like Cs₂CO₃.[4]
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The key steps of the Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. quora.com [quora.com]
- 3. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho -bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03725A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude (5-Methylbenzofuran-2-yl)boronic acid
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of crude (5-Methylbenzofuran-2-yl)boronic acid. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in crude this compound?
A1: Crude samples of this compound can contain several types of impurities arising from the synthesis or degradation. The most common impurities include:
-
Boroxine: A cyclic anhydride formed by the intermolecular dehydration of three boronic acid molecules. Commercial boronic acids often contain varying amounts of their corresponding boroxine.[1][2]
-
Protodeboronation Product (5-Methylbenzofuran): This impurity results from the cleavage of the carbon-boron bond, which is then replaced by a carbon-hydrogen bond. This degradation is common for heteroaryl boronic acids, especially under basic conditions or at elevated temperatures.[1][2]
-
Homocoupling Product (Bis-(5-methylbenzofuran)): Dimerization of the boronic acid can occur, catalyzed by the palladium catalyst often used in its synthesis, particularly in the presence of oxygen.[1]
-
Oxidative Degradation Product (5-Methylbenzofuran-2-ol): The carbon-boron bond is susceptible to oxidation, leading to the formation of the corresponding phenol.[1]
-
Starting Materials and Reagents: Residual starting materials and reagents from the synthesis can also be present.
Q2: What is the first purification method I should try for solid this compound?
A2: For solid crude products, recrystallization is often the most effective and straightforward initial purification method.[2][3][4] It can efficiently remove many impurities, and detailed protocols are provided below.
Q3: My this compound is an oil or fails to crystallize. What should I do?
A3: If your product is an oil or recrystallization is unsuccessful, you have several alternative purification strategies:
-
Acid-Base Extraction: This technique leverages the acidic nature of boronic acids to separate them from neutral organic impurities.[2][5][6]
-
Column Chromatography: While sometimes challenging for boronic acids due to their tendency to streak or decompose on silica gel, it can be effective with careful selection of the stationary and mobile phases.[3][7]
-
Derivatization: Conversion of the boronic acid to a more crystalline derivative, such as a diethanolamine adduct, can facilitate purification. The pure boronic acid can then be regenerated.[7][8][9]
Q4: How can I minimize the formation of boroxine during workup and storage?
A4: Boroxine formation is an equilibrium reaction driven by the removal of water.[2] To minimize its formation, avoid completely anhydrous conditions during workup and storage. If boroxine is present, it can often be converted back to the boronic acid by recrystallization from a solvent system containing water or by stirring the crude material in a biphasic mixture of ether and water.[2]
Q5: What are the best practices for storing purified this compound?
A5: To ensure the long-term stability of your purified product, it is recommended to store it under refrigerated conditions (below 4°C/39°F) in a tightly sealed container.[10] For enhanced stability, especially for long-term storage, consider storing it under an inert atmosphere such as nitrogen or argon to protect it from moisture and oxidation.[10]
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound.
Troubleshooting Recrystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product does not dissolve in the hot solvent. | The chosen solvent is not suitable; the product has low solubility. | Try a different solvent or a solvent mixture. For boronic acids, mixtures of an organic solvent (like ethyl acetate or acetone) with water are often effective.[3] |
| Product oils out upon cooling. | The boiling point of the solvent is too high, or the product is melting. The product may be too impure. | Use a lower-boiling point solvent. Try adding a co-solvent in which the product is less soluble. Consider pre-purification by another method like acid-base extraction. |
| No crystals form upon cooling. | The solution is not supersaturated. The product concentration is too low. | Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure product.[2] Slowly evaporate some of the solvent to increase the concentration and then cool again.[2] |
| Low recovery of purified product. | The product has significant solubility in the cold solvent. Too much solvent was used for recrystallization. | Cool the solution in an ice bath to minimize solubility.[2] Use the minimum amount of hot solvent necessary to dissolve the crude product. |
Troubleshooting Column Chromatography
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Significant streaking of the product on the column. | The boronic acid is interacting strongly with the acidic silica gel. | Use a less acidic stationary phase like neutral alumina.[2][3] Add a small amount of a modifier like acetic acid to the eluent to improve the peak shape.[3] |
| Poor recovery from the column. | The product is irreversibly adsorbed or degrading on the silica gel. | Consider using a different stationary phase such as C18 reverse-phase silica gel.[7][8] Impregnating the silica gel with boric acid has also been shown to reduce over-adsorption of boronic esters.[11][12] |
| Co-elution of impurities with the product. | The chosen eluent system does not provide adequate separation. | Systematically screen different solvent systems with varying polarities. For example, try gradients of ethyl acetate in hexanes or methanol in dichloromethane.[5] |
Experimental Protocols
Protocol 1: Recrystallization
This protocol outlines a general procedure for the recrystallization of crude this compound.
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude material in various solvents (e.g., water, ethanol, ethyl acetate, acetone, and mixtures thereof) at room temperature and upon heating. A suitable solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent (or solvent mixture) portion-wise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[2] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[2]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[2]
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Acid-Base Extraction
This protocol is useful for separating the acidic boronic acid from neutral organic impurities.
-
Dissolution: Dissolve the crude this compound in an organic solvent such as ethyl acetate or diethyl ether.[2]
-
Basification: Transfer the solution to a separatory funnel and extract with an aqueous solution of a base, such as 1-2 M sodium hydroxide (NaOH).[5] The boronic acid will deprotonate to form its water-soluble boronate salt and move into the aqueous layer. Repeat the extraction 2-3 times.
-
Separation of Layers: Combine the aqueous layers. The organic layer contains the neutral impurities and can be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath and acidify by slowly adding a mineral acid, such as 2 M hydrochloric acid (HCl), until the solution is acidic (pH ~2). The pure boronic acid should precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.[2]
-
Washing: Wash the solid with cold water to remove any inorganic salts.[2]
-
Drying: Dry the purified this compound under vacuum.
Visualizing Purification Workflows
The following diagrams illustrate the decision-making process and workflows for the purification of crude this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. scs.illinois.edu [scs.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. reddit.com [reddit.com]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. academic.oup.com [academic.oup.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Recrystallization of Aryl Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the recrystallization of aryl boronic acids.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity in aryl boronic acids and how does it affect recrystallization?
A1: The most common impurity is the corresponding boroxine, which is a cyclic trimer anhydride formed by the dehydration of three boronic acid molecules.[1] Boroxine formation is reversible and favored by electron-donating groups on the aryl ring.[2] During recrystallization, the presence of water, even in small amounts, can rapidly hydrolyze the boroxine back to the desired boronic acid.[3] However, in anhydrous solvents, the equilibrium may shift towards the boroxine, potentially leading to purification challenges.
Q2: Why is my aryl boronic acid "oiling out" instead of crystallizing?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the solution is supersaturated at a temperature above the melting point of the solute-solvent mixture. To remedy this, you can try returning the sample to the heat source and adding a small amount of additional "soluble solvent" to decrease the supersaturation level upon cooling.[4]
Q3: Can I use column chromatography to purify my aryl boronic acid instead of recrystallization?
A3: While possible, column chromatography of aryl boronic acids on silica gel can be challenging.[5] They tend to have high retentivity and may streak on the column.[6] Using neutral alumina or boric acid-impregnated silica gel can sometimes provide better results.[5][7] For many researchers, recrystallization remains a more straightforward and scalable purification method.
Q4: How do I choose a suitable solvent for recrystallization?
A4: A good recrystallization solvent should dissolve the aryl boronic acid well at elevated temperatures but poorly at room temperature or below.[8] Common single solvents include hot water, ethanol, ethyl acetate, benzene, and dichloroethane.[5][9] Two-solvent systems are also frequently used, such as hexane/ethyl acetate or hexane/acetone.[10] It is always recommended to perform small-scale solubility tests with a few milligrams of your crude product to identify the optimal solvent or solvent system.[7]
Q5: My recrystallization yield is very low. What are the possible causes?
A5: A low yield can result from several factors: using too much solvent, which keeps a significant amount of the product dissolved in the mother liquor; premature crystallization during a hot filtration step; or the compound having significant solubility in the cold solvent.[4] To improve the yield, try to use the minimum amount of hot solvent necessary for complete dissolution and ensure the solution is thoroughly cooled to maximize crystal formation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was used). - The compound is very soluble in the chosen solvent even at low temperatures. | - Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal.[11] - If the solution is clear, boil off some of the solvent to increase the concentration and then cool again.[4] - If all else fails, evaporate the solvent and attempt recrystallization with a different solvent system.[4] |
| The product crystallizes too quickly. | - The solution is highly supersaturated. - The cooling process is too rapid. | - Reheat the solution and add a small amount of additional solvent.[4] - Allow the solution to cool slowly at room temperature before placing it in an ice bath.[12] |
| The recrystallized product is not pure. | - Impurities co-crystallized with the product. - The cooling was too fast, trapping impurities within the crystal lattice.[4] | - Ensure slow cooling to allow for selective crystallization. - A second recrystallization may be necessary. - Consider washing the filtered crystals with a small amount of the cold recrystallization solvent to remove surface impurities.[11] |
| The aryl boronic acid appears to be degrading. | - Protodeboronation (loss of the C-B bond) may be occurring, especially with sterically hindered or electron-rich aryl boronic acids, or in the presence of acid or base at elevated temperatures.[13][14] | - Avoid prolonged heating. - If possible, choose a solvent with a lower boiling point. - Ensure the pH of the solution is near neutral if possible. |
Experimental Protocols
General Protocol for Recrystallization of an Aryl Boronic Acid
-
Solvent Selection: In small test tubes, test the solubility of approximately 10-20 mg of the crude aryl boronic acid in various solvents (e.g., water, ethanol, ethyl acetate, toluene, hexane) and solvent mixtures (e.g., hexane/ethyl acetate, hexane/acetone). A suitable solvent will dissolve the compound when hot but show low solubility at room temperature.
-
Dissolution: Place the crude aryl boronic acid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.[12]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.[12]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[11]
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[11]
-
Drying: Allow the crystals to dry completely under vacuum.
Visualizations
Caption: Experimental workflow for aryl boronic acid recrystallization.
Caption: Troubleshooting logic for aryl boronic acid recrystallization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. application.wiley-vch.de [application.wiley-vch.de]
- 7. benchchem.com [benchchem.com]
- 8. mt.com [mt.com]
- 9. reddit.com [reddit.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 14. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purifying Boronic Acids with Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the column chromatographic purification of boronic acids.
Troubleshooting Guide
Issue 1: Poor Recovery or Complete Adsorption of Boronic Acid on Silica Gel
Question: My boronic acid is sticking to the silica gel column, and I am getting very low or no recovery of my product. What can I do?
Answer:
This is a common issue arising from the interaction between the Lewis acidic boronic acid and the acidic silanol groups on the surface of silica gel, leading to strong, sometimes irreversible, adsorption or even decomposition.[1][2][3] Here are several strategies to mitigate this problem:
-
Deactivate the Silica Gel: Pretreating the silica gel can significantly reduce strong interactions.
-
Boric Acid Impregnation: Using silica gel impregnated with boric acid can reduce the Lewis basicity of the silica surface, thereby minimizing over-adsorption of boronic acid esters.[4] A general protocol for preparing boric acid-impregnated silica gel is provided below.
-
Triethylamine (NEt₃) Wash: Deactivating the silica gel by washing it with a solvent mixture containing a small amount of triethylamine can help neutralize acidic sites.
-
-
Use an Alternative Stationary Phase: If modifying the silica gel is ineffective, consider using a different stationary phase.
-
Neutral Alumina: For some boronic acids and their esters, neutral alumina can be a suitable alternative to silica gel, leading to better recovery.[1]
-
Reversed-Phase Chromatography (C18): For polar boronic acids, reversed-phase chromatography on a C18 column can be effective.[2][3][5] However, removal of water from the collected fractions can sometimes lead to decomposition if heating is required.[2][3]
-
-
Modify the Mobile Phase: Adding a competitive agent to the eluent can help displace the boronic acid from the stationary phase.
-
Acidic or Basic Modifiers: A small amount of acetic acid or triethylamine in the mobile phase can improve elution and peak shape.[1]
-
Issue 2: Co-elution of Boronic Acid with Impurities
Question: My boronic acid is co-eluting with starting materials or byproducts, such as boroxines (boronic anhydrides). How can I improve the separation?
Answer:
Co-elution is a frequent challenge, particularly with structurally similar impurities. Here are some approaches to enhance separation:
-
Optimize the Mobile Phase:
-
Solvent Gradient: Employing a shallow solvent gradient can help resolve closely eluting compounds.
-
Mobile Phase Additives: As mentioned previously, adding modifiers like acetic acid can alter the retention of the boronic acid and potentially separate it from impurities.[1]
-
-
Alternative Chromatographic Modes:
-
Reversed-Phase HPLC: High-performance liquid chromatography (HPLC) with a C18 column often provides better resolution for polar compounds compared to normal-phase chromatography.[6][7][8] A mobile phase of acetonitrile and water with an additive like formic acid or ammonium acetate is a good starting point.[7][9]
-
-
Alternative Purification Techniques: When chromatography is challenging, other methods can be very effective.
-
Recrystallization: If your boronic acid is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[1][5][10]
-
Acid-Base Extraction: Boronic acids are acidic and can often be separated from neutral or basic impurities by extraction into an aqueous base (e.g., NaOH), followed by washing the aqueous layer with an organic solvent, and then re-acidifying the aqueous layer to precipitate or extract the pure boronic acid.[11][12][13]
-
Derivatization: Converting the boronic acid into a more easily purifiable derivative can be a powerful strategy.
-
Diethanolamine Adducts: Boronic acids can form crystalline adducts with diethanolamine, which can often be easily separated from soluble impurities. The pure boronic acid can then be regenerated.[2][5]
-
Potassium Trifluoroborate (BF₃K) Salts: Conversion to the corresponding trifluoroborate salt can facilitate purification, and the boronic acid can be subsequently released.
-
-
Frequently Asked Questions (FAQs)
Q1: Can I use normal phase chromatography on silica gel for all types of boronic acids?
A1: While it can work for some, especially less polar boronic acids, it is often problematic.[1] Many boronic acids, particularly polar ones, tend to streak, show poor recovery, or decompose on silica gel.[2][3] It is often necessary to use modified silica gel or alternative stationary phases.
Q2: My boronic acid appears to be decomposing on the column. How can I confirm this and prevent it?
A2: Decomposition can be indicated by the appearance of new spots on a TLC analysis of the collected fractions compared to the crude material. A common decomposition pathway is protodeboronation. To prevent this, you can try deactivating the silica gel with boric acid or a base, or switch to a less harsh stationary phase like neutral alumina.[1][2][4]
Q3: What are some recommended mobile phase systems for boronic acid purification on silica gel?
A3: The choice of eluent depends on the polarity of your boronic acid. Common solvent systems include mixtures of a non-polar solvent like hexanes or dichloromethane with a more polar solvent such as ethyl acetate or acetone.[1] For more polar boronic acids, methanol may be required.[1] Adding a small amount of acetic acid to the mobile phase can sometimes improve the chromatography of acidic compounds.[1]
Q4: I am working with a boronate ester (e.g., a pinacol ester). Do the same purification challenges apply?
A4: Yes, boronate esters can also be challenging to purify by silica gel chromatography. They can be prone to hydrolysis or over-adsorption on silica.[4][14] Using boric acid-impregnated silica gel has been shown to be effective for the purification of pinacol boronic esters by suppressing their loss due to over-adsorption.[4][15] Neutral alumina is also a viable alternative.[1]
Data Presentation
Table 1: Recommended Stationary and Mobile Phases for Boronic Acid Chromatography
| Problem | Stationary Phase | Typical Mobile Phase System | Notes |
| Strong Adsorption/Decomposition | Boric Acid-Impregnated Silica Gel | Hexanes/Ethyl Acetate, DCM/MeOH | Reduces Lewis acidity of silica surface.[4] |
| Neutral Alumina | Hexanes/Ethyl Acetate | A good alternative to silica for sensitive compounds.[1] | |
| Polar Boronic Acids | C18 Reversed-Phase Silica | Acetonitrile/Water + 0.1% Formic Acid or 10mM Ammonium Acetate | Effective for polar analytes.[7][9] |
| General Purification | Silica Gel | DCM/MeOH, Hexanes/EtOAc with 0.5% Acetic Acid | The additive can improve peak shape and reduce tailing.[1] |
Experimental Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel
This protocol is adapted from literature procedures and is effective for reducing the on-column decomposition and adsorption of boronic acids and their esters.[16]
-
Suspension: In a round-bottom flask, create a slurry of silica gel in ethanol. For every 100g of silica gel, use approximately 180-200 mL of ethanol.
-
Addition of Boric Acid: Add boric acid to the slurry. A common ratio is approximately 9-10g of boric acid per 100g of silica gel.
-
Stirring: Stir the suspension at room temperature for about 2 hours.
-
Filtration: Remove the ethanol and any excess, undissolved boric acid by filtration.
-
Washing: Wash the impregnated silica gel with fresh ethanol (3 times).
-
Drying: Dry the silica gel thoroughly in a vacuum oven at 140°C for 48 hours to remove all solvent. The dried, treated silica gel is now ready for use in column chromatography.
Visualizations
Caption: Troubleshooting workflow for boronic acid purification.
Caption: Logical relationship of boronic acid purification issues.
References
- 1. researchgate.net [researchgate.net]
- 2. reddit.com [reddit.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. waters.com [waters.com]
- 7. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. waters.com [waters.com]
- 9. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 10. youtube.com [youtube.com]
- 11. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. reddit.com [reddit.com]
- 15. academic.oup.com [academic.oup.com]
- 16. rsc.org [rsc.org]
Preventing protodeboronation of (5-Methylbenzofuran-2-yl)boronic acid
Topic: Troubleshooting and Preventing Protodeboronation
This guide provides researchers, scientists, and drug development professionals with detailed information to diagnose, troubleshoot, and prevent the undesired protodeboronation of (5-Methylbenzofuran-2-yl)boronic acid during chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant side reaction for this compound?
Protodeboronation is an undesired chemical reaction where the carbon-boron bond of a boronic acid is cleaved and replaced with a carbon-hydrogen bond.[1] This process consumes the boronic acid, reducing the yield of the desired product and forming a deboronated byproduct (in this case, 5-methylbenzofuran).[1] Heteroaromatic boronic acids, including benzofuran derivatives, can be particularly susceptible to this side reaction, especially under the basic conditions typically required for Suzuki-Miyaura coupling.[2][3][4]
Q2: What are the primary experimental factors that promote protodeboronation?
Several factors can accelerate the rate of protodeboronation:
-
High pH: Strongly basic conditions (e.g., using NaOH, KOH) significantly increase the rate of protodeboronation for many arylboronic acids by forming a more reactive boronate species.[5][6]
-
Elevated Temperatures: Higher reaction temperatures provide the activation energy for C-B bond cleavage, increasing the rate of this side reaction.[6][7]
-
Aqueous Solvents: Water often serves as the proton source for the reaction, particularly in base-catalyzed pathways.[6][8]
-
Prolonged Reaction Times: Longer exposure to reaction conditions increases the opportunity for the side reaction to occur.[6]
-
Inefficient Catalytic System: A slow or inefficient palladium catalyst allows more time for the competing protodeboronation to take place.[4][6]
-
Ligand Choice: Recent studies have shown that while bulky phosphine ligands can accelerate the desired coupling, they can also paradoxically promote palladium-catalyzed protodeboronation.[9][10][11]
Q3: How can I detect and quantify protodeboronation?
Protodeboronation can be monitored by standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): Appearance of a new spot corresponding to the less polar 5-methylbenzofuran byproduct.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Detection of the molecular ion corresponding to 5-methylbenzofuran in the reaction mixture.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to identify characteristic signals of 5-methylbenzofuran. Quantitative NMR (qNMR) with an internal standard can be used to determine the precise yield of the byproduct and the consumption of the starting material.
Q4: What are the most effective strategies to minimize protodeboronation?
The primary goal is to accelerate the desired cross-coupling reaction so that it significantly outpaces the rate of protodeboronation. Key strategies include:
-
Optimizing Reaction Conditions: Use milder bases (e.g., K₃PO₄, Cs₂CO₃), lower the reaction temperature, and use anhydrous solvents where possible.[6][7][8]
-
Using a More Stable Boron Reagent: Convert the boronic acid to a more stable boronic ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester.[6][12][13]
-
Employing a Highly Active Catalyst System: Use a highly efficient palladium precatalyst and ligand combination to ensure the cross-coupling is much faster than the protodeboronation.[4][7]
Q5: When should I use a boronic ester instead of the free acid?
Using a boronic ester is highly recommended when:
-
The free boronic acid is known to be unstable under the planned reaction conditions.[13]
-
Initial experiments show significant protodeboronation (>10-15%).
-
The cross-coupling reaction is sluggish, requiring long reaction times or high temperatures.
-
MIDA boronates are particularly effective as they participate in a "slow-release" mechanism, keeping the instantaneous concentration of the active (and unstable) boronic acid very low.[4][6]
Q6: How does my choice of palladium catalyst and ligand affect protodeboronation?
The catalyst system is critical. A highly active catalyst that promotes rapid oxidative addition and transmetalation will favor the desired Suzuki coupling.[4] While bulky, electron-rich ligands like SPhos and XPhos are often used to facilitate difficult couplings, it's important to note that sterically hindered phosphines can also accelerate a competing palladium-catalyzed protodeboronation pathway.[9][14][15] Therefore, ligand screening may be necessary to find the optimal balance between promoting the desired reaction and suppressing the undesired one. Using a Pd(0) source or a precatalyst that rapidly forms the active Pd(0) species can also help minimize side reactions.[14]
Troubleshooting Guide
Problem: Low yield of the desired cross-coupled product with significant formation of 5-methylbenzofuran.
| Potential Cause | Recommended Solution | Rationale |
| Inappropriate Base | Switch from strong bases (NaOH, KOH) to milder bases like K₃PO₄, Cs₂CO₃, or CsF.[6][7][12] | Strong bases significantly accelerate base-catalyzed protodeboronation.[5] Milder bases are often sufficient for the Suzuki-Miyaura reaction while minimizing C-B bond cleavage. |
| High Reaction Temperature | Lower the reaction temperature. Attempt the reaction at the lowest temperature that allows for efficient catalytic turnover (e.g., start at 60-80 °C).[7][8] | Protodeboronation is often more sensitive to temperature increases than the desired coupling. Reducing heat can selectively slow the side reaction.[6] |
| Presence of Excess Water | Use anhydrous solvents and dry glassware thoroughly. If the reaction requires water, carefully optimize its amount.[6][7] | Water acts as a proton source for protodeboronation. While some water is needed to hydrolyze boronic esters and facilitate the catalytic cycle, excess water can promote the side reaction.[8] |
| Inefficient Catalyst System | Increase catalyst loading slightly (e.g., from 1 mol% to 2-3 mol%) or switch to a more active precatalyst (e.g., a G3 or G4 Buchwald precatalyst).[4][7] | A more efficient catalyst system increases the rate of the desired coupling, allowing it to outcompete the slower protodeboronation pathway.[6] |
| Suboptimal Ligand Choice | Screen a panel of phosphine ligands. If using a very bulky ligand, consider a slightly less sterically hindered one that still promotes efficient coupling.[9][11] | Very bulky ligands can promote Pd-catalyzed protodeboronation. Finding the right steric and electronic balance is key to maximizing the desired reaction rate over the side reaction.[14] |
| Inherent Instability of Boronic Acid | Convert the boronic acid to its corresponding pinacol or MIDA ester prior to the coupling reaction.[6][12] | Boronic esters are generally more stable. MIDA esters provide a slow release of the boronic acid, keeping its concentration low and minimizing decomposition pathways.[4] |
Quantitative Data Summary
| Boronic Acid Type | Example | Conditions | Approx. Half-life (t₀.₅) |
| Simple Aryl | 4-Methoxyphenylboronic acid | pH 12, 70 °C | > 1 week |
| Electron-Deficient Aryl | 3,5-Difluorophenylboronic acid | pH > 13, 70 °C | ~20 minutes[16][17] |
| Unstable Heteroaryl | 2-Pyridylboronic acid | pH 7, 70 °C | ~27 seconds[17][18] |
| Unstable Heteroaryl | 5-Thiazolylboronic acid | pH 7, 70 °C | ~50 seconds[18] |
Note: Data is compiled from various sources for illustrative purposes and direct comparison requires identical reaction conditions.[16][17][18]
Visual Guides and Workflows
Caption: Troubleshooting workflow for addressing protodeboronation.
Caption: Competition between Suzuki coupling and protodeboronation.
Key Experimental Protocols
Protocol 1: Optimized Suzuki-Miyaura Coupling Using a Boronic Ester
This protocol uses the more stable pinacol ester of this compound to minimize protodeboronation.
Materials:
-
Aryl Halide (1.0 eq.)
-
This compound pinacol ester (1.2 eq.)
-
Potassium Phosphate (K₃PO₄) (3.0 eq.)
-
XPhos Pd G3 (2 mol%)
-
Solvent: 1,4-Dioxane / Water (10:1), degassed
Procedure:
-
Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound pinacol ester, K₃PO₄, and XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed dioxane/water solvent mixture via syringe.
-
Reaction: Place the vial in a preheated oil bath or heating block set to 80 °C. Stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at 1-hour intervals.
-
Work-up: Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Preparation of this compound MIDA Ester
For particularly challenging couplings, the MIDA ester provides maximum stability and a slow-release profile.
Materials:
-
This compound (1.0 eq.)
-
N-methyliminodiacetic acid (1.05 eq.)
-
Toluene
-
DMSO
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound and N-methyliminodiacetic acid in a 1:1 mixture of toluene and DMSO.
-
Azeotropic Water Removal: Equip the flask with a Dean-Stark apparatus. Heat the mixture to reflux. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
Isolation: Continue heating until no more water is collected. Cool the reaction mixture to room temperature. The MIDA ester will often precipitate from the solution.
-
Purification: Collect the solid product by filtration, wash with a cold, non-polar solvent (like hexanes or diethyl ether) to remove residual DMSO and toluene, and dry under vacuum. The resulting MIDA ester is typically a stable, crystalline solid that can be used directly in the Suzuki-Miyaura coupling protocol described above.[6]
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. | Semantic Scholar [semanticscholar.org]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Bulky ligands promote palladium-catalyzed protodeboronation - American Chemical Society [acs.digitellinc.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 18. Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Coupling Reactions with Electron-Rich Benzofurans
Welcome to the technical support center for optimizing cross-coupling reactions involving electron-rich benzofurans. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments, providing potential causes and recommended solutions.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
-
Question: My Suzuki-Miyaura coupling of an electron-rich benzofuran is resulting in low yields or failing completely. What are the common causes and how can I improve the outcome?
-
Answer: Low yields in Suzuki-Miyaura couplings with electron-rich benzofurans are often due to several factors, primarily the propensity of the benzofurylboronic acid to undergo protodeboronation.[1][2] Here are the key aspects to investigate:
-
Protodeboronation: The electron-rich nature of the benzofuran ring makes the C-B bond susceptible to cleavage by proton sources.[1]
-
Catalyst System: The choice of palladium source and ligand is critical.
-
Solution: For electron-rich substrates, bulky and electron-rich phosphine ligands are often effective.[3] Consider screening different catalyst systems. For instance, Pd(dppf)Cl₂ can sometimes provide decent yields without the need for rigorous inert atmosphere techniques.[4] Modern pre-catalysts like XPhos Pd G3 can also be highly effective at lower temperatures.[1]
-
-
Base and Solvent: The base and solvent system plays a crucial role.
-
Inert Atmosphere: Oxygen can deactivate the palladium catalyst.
-
Issue 2: Prevalent Homocoupling of the Boronic Acid
-
Question: I am observing a significant amount of homocoupling product from my benzofuran boronic acid. How can I suppress this side reaction?
-
Answer: Homocoupling is a common side reaction in Suzuki-Miyaura couplings. To minimize it:
-
Stoichiometry: Adjusting the stoichiometry of your reactants can help.
-
Solution: Using a slight excess of the aryl halide can sometimes reduce the homocoupling of the boronic acid.[4]
-
-
Reaction Conditions: The reaction conditions can favor homocoupling.
-
Solution: Lowering the reaction temperature and catalyst loading may help. Additionally, ensure a truly anaerobic environment, as oxygen can promote homocoupling.
-
-
Issue 3: Dehalogenation as a Major Side Product in Sonogashira Coupling
-
Question: My Sonogashira coupling with a halogenated electron-rich benzofuran is yielding a significant amount of the dehalogenated benzofuran. What causes this and how can it be prevented?
-
Answer: Dehalogenation, where the halogen is replaced by a hydrogen atom, can be a problematic side reaction in Sonogashira couplings.[8]
-
Reaction Conditions: Certain conditions can promote this unwanted reaction.
-
Solution: The choice of solvent and base can influence the extent of dehalogenation. Using a less coordinating solvent and a non-hydridic base may be beneficial. Sometimes, higher temperatures can lead to increased dehalogenation.[9]
-
-
Catalyst System: The catalyst system can also play a role.
-
Solution: Screening different palladium catalysts and ligands is advisable. In some cases, copper-free Sonogashira conditions can reduce side reactions.[10]
-
-
Issue 4: Low Reactivity in Buchwald-Hartwig Amination
-
Question: I am experiencing sluggish or incomplete conversion in the Buchwald-Hartwig amination of my electron-rich bromobenzofuran. What should I try?
-
Answer: The Buchwald-Hartwig amination of electron-rich aryl halides can be challenging.[11]
-
Ligand Choice: The ligand is crucial for an efficient reaction.
-
Base Selection: A strong, non-nucleophilic base is required.
-
Reaction Temperature: Higher temperatures may be necessary.
-
Solution: If the reaction is sluggish at lower temperatures, increasing the temperature, sometimes up to 170 °C in a sealed tube, may be required.[12]
-
-
Frequently Asked Questions (FAQs)
Q1: Which palladium catalyst is generally best for coupling with electron-rich benzofurans?
A1: There is no single "best" catalyst, as the optimal choice depends on the specific coupling reaction and substrates. However, for Suzuki-Miyaura couplings, modern palladium pre-catalysts with bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) are often highly effective as they can promote the reaction at lower temperatures, minimizing side reactions like protodeboronation.[1][3] For Buchwald-Hartwig aminations, similar bulky phosphine ligands are also preferred.[12]
Q2: Is a copper co-catalyst always necessary for Sonogashira couplings with benzofurans?
A2: No, a copper co-catalyst is not always necessary and can sometimes be detrimental. While the classic Sonogashira protocol uses a copper(I) co-catalyst, its presence can lead to the undesirable homocoupling of the terminal alkyne (Glaser coupling), especially with electron-rich substrates.[10] Numerous copper-free Sonogashira protocols have been developed to avoid this issue.[10]
Q3: What is the role of the base in these cross-coupling reactions?
A3: The base plays several critical roles in palladium-catalyzed cross-coupling reactions. In the Suzuki-Miyaura reaction, the base activates the organoboron species to facilitate transmetalation.[13] In the Heck reaction, the base is required to neutralize the hydrogen halide formed during the catalytic cycle.[14] In the Sonogashira reaction, the base deprotonates the terminal alkyne and neutralizes the hydrogen halide byproduct.[15] For Buchwald-Hartwig amination, a strong base is needed to deprotonate the amine.[11]
Q4: How can I effectively degas my reaction mixture?
A4: Thoroughly degassing the reaction mixture to remove oxygen is crucial for the stability of the palladium catalyst.[4] Common methods include:
-
Sparging: Bubbling an inert gas (Argon or Nitrogen) through the solvent for 10-15 minutes.[1]
-
Freeze-Pump-Thaw: This method involves freezing the solvent, evacuating the headspace under vacuum, and then thawing. This cycle is typically repeated three times for maximum effectiveness and is particularly good for removing dissolved oxygen.[10]
-
Using a Schlenk line to evacuate and backfill the reaction flask with an inert gas multiple times is also a standard and effective procedure.[5]
Data and Protocols
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of 2-Benzofurylboronic Acid
| Parameter | Condition A | Condition B | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | XPhos Pd G3 | Modern pre-catalysts like XPhos Pd G3 are often more active at lower temperatures, minimizing protodeboronation.[1] |
| Catalyst Loading | 2 mol % | 0.5 - 1 mol % | Higher catalyst loading may be needed for less active systems. |
| Base | K₂CO₃ | K₃PO₄ | The choice of base can significantly impact the yield and may need to be optimized for specific substrates.[6] |
| Solvent | Dioxane / H₂O (4:1) | THF / H₂O (10:1) | The solvent system affects the solubility of reagents and the rate of reaction.[4][7] |
| Temperature | 80 - 100 °C | 25 - 40 °C | Lower temperatures can reduce side reactions like protodeboronation.[1] |
| Typical Yield | Moderate to Good | Good to Excellent | Optimized conditions with modern catalysts often lead to higher yields. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of an Electron-Rich Benzofuran
This is a general starting point and may require optimization for your specific substrates.
Materials:
-
Halogenated Benzofuran (1.0 equiv)
-
Benzofuran Boronic Acid or Ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous and Degassed Solvent (e.g., Dioxane/H₂O 10:1)
-
Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add the halogenated benzofuran, benzofuran boronic acid, palladium catalyst, and base under a counterflow of inert gas.
-
Seal the flask and evacuate and backfill with inert gas three times to ensure an anaerobic atmosphere.[5]
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture vigorously at the desired temperature (start with room temperature and gently heat if necessary).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[1]
Visualizations
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. pjps.pk [pjps.pk]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reddit.com [reddit.com]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Technical Support Center: Overcoming Solubility Challenges with (5-Methylbenzofuran-2-yl)boronic Acid in Coupling Reactions
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with (5-Methylbenzofuran-2-yl)boronic acid in Suzuki-Miyaura and other cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my reaction solvent. What are the common causes?
A1: this compound is a relatively hydrophobic molecule, which can lead to poor solubility in certain common Suzuki coupling solvents. The primary reasons for insolubility include:
-
Inappropriate Solvent Choice: Standard non-polar solvents like toluene or hexanes alone may not be sufficient to dissolve the boronic acid.
-
Low Temperature: Solubility is often temperature-dependent. Running the reaction at room temperature might not be adequate for dissolution.
-
Boronic Acid Quality: The purity and physical form of the boronic acid can affect its solubility.
Q2: Can the choice of base affect the solubility of my boronic acid?
A2: Yes, the base plays a crucial role not only in the catalytic cycle but also in the solubility of the boronic acid.[1][2][3] Inorganic bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often used in aqueous solutions or as a fine powder. The formation of a boronate salt upon reaction with the base can alter the solubility profile of the boronic acid, sometimes improving its dissolution in the reaction mixture.[2][4]
Q3: Are there alternative forms of this compound that I can use to improve solubility?
A3: Absolutely. Converting the boronic acid to a boronic ester, such as a pinacol ester or a MIDA (N-methyliminodiacetic acid) boronate, can significantly improve its solubility in organic solvents and also enhance its stability.[5] Boronic esters are generally less polar and more soluble in apolar solvents compared to their corresponding boronic acids.[5] Another strategy is to form a complex with diethanolamine, which creates an air- and water-stable crystalline solid that can be used directly in coupling reactions with protic solvents.
Q4: What are the common side reactions to be aware of when dealing with solubility issues?
A4: When a boronic acid is not fully dissolved, it can lead to slow and incomplete reactions. This can also exacerbate common side reactions in Suzuki-Miyaura couplings, such as:
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom, which can be catalyzed by bases or acidic impurities.[5]
-
Homocoupling: The coupling of two boronic acid molecules, often promoted by the presence of oxygen.
Troubleshooting Guide
If you are experiencing low yields or failed reactions due to the poor solubility of this compound, consult the following troubleshooting table and workflow.
Solvent System Recommendations for Hydrophobic Boronic Acids
| Solvent System | Ratio (v/v) | Typical Base | Temperature | Comments |
| Toluene / Ethanol | 5:1 | Aq. Na₂CO₃ | 100 °C | Ethanol acts as a co-solvent to aid in dissolving the boronic acid.[6] |
| 1,4-Dioxane / Water | 4:1 | K₃PO₄ | 80-100 °C | A widely used system that can be effective for many boronic acids. |
| Ethanol / Water | 1:1 | K₂CO₃ | 80 °C | A greener solvent system that has shown success for coupling with benzofuran derivatives.[7] |
| DMF / Water | 1:1 | K₂CO₃ | 75 °C | DMF is a polar aprotic solvent that can be effective in dissolving a wide range of substrates.[4] |
| 2-MeTHF | - | K₃PO₄ | 100-120 °C | A greener alternative to THF, often used for couplings with heterocyclic boronic acids. |
Troubleshooting Workflow
This workflow provides a logical sequence of steps to diagnose and resolve solubility issues.
Caption: A step-by-step workflow for troubleshooting Suzuki-Miyaura coupling reactions involving poorly soluble boronic acids.
Experimental Protocols
Modified Suzuki-Miyaura Coupling Protocol for Enhanced Solubility
This protocol utilizes a co-solvent system to improve the solubility of this compound.
Materials:
-
Aryl halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
Toluene (5 mL)
-
Ethanol (1 mL)
-
2 M Aqueous sodium carbonate (Na₂CO₃) solution (1 mL, 2.0 mmol)
-
Round-bottom flask or reaction tube
-
Magnetic stirrer and stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard work-up and purification reagents (e.g., ethyl acetate, water, brine, anhydrous sodium sulfate, silica gel)
Procedure:
-
To a round-bottom flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add toluene (5 mL) and ethanol (1 mL) to the flask via syringe.
-
Add the 2 M aqueous sodium carbonate solution (1 mL, 2.0 mmol).
-
Heat the reaction mixture to 100 °C with vigorous stirring under an inert atmosphere for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The following diagram illustrates the key steps in the catalytic cycle. Understanding this pathway is essential for troubleshooting reaction issues.
Caption: A simplified representation of the Suzuki-Miyaura cross-coupling catalytic cycle.
References
- 1. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Identifying Impurities in (5-Methylbenzofuran-2-yl)boronic acid by NMR
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification of impurities in (5-Methylbenzofuran-2-yl)boronic acid using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities observed in the ¹H NMR spectrum of this compound?
A1: The most frequently encountered impurities are the corresponding cyclic anhydride, known as a boroxine, and the product of protodeboronation, 5-methylbenzofuran. Other potential impurities include residual starting materials from the synthesis, such as 2-bromo-5-methylbenzofuran, and byproducts like the homocoupling product, 2,2'-bis(5-methylbenzofuran). Residual solvents from workup and purification are also commonly observed.
Q2: My ¹H NMR spectrum shows broad aromatic signals. What could be the cause?
A2: Broadening of aromatic signals for boronic acids is a common phenomenon due to the formation of oligomeric species, primarily the trimeric boroxine, in solution.[1] This equilibrium between the monomeric boronic acid and the boroxine can lead to exchange broadening. To sharpen the signals, you can try acquiring the spectrum in a coordinating solvent like DMSO-d₆ or by adding a small amount of D₂O, which can help break up the boroxine and favor the monomeric form.
Q3: I see a singlet around δ 2.4 ppm and signals in the aromatic region that do not correspond to my product. What could this be?
A3: A singlet around δ 2.4 ppm is characteristic of the methyl group in toluene, a common solvent used in organic synthesis. If you observe additional aromatic signals that do not match your product or other expected impurities, it is highly likely that you have residual toluene in your sample.
Q4: How can I distinguish between this compound and its boroxine form by NMR?
A4: In the ¹H NMR spectrum, the boroxine signals are often broader and may be slightly shifted compared to the monomeric boronic acid. The most definitive way to distinguish them is by ¹¹B NMR spectroscopy. Boronic acids typically show a signal around δ 30 ppm, while boroxines appear slightly downfield, around δ 33 ppm.[2]
Q5: What signals would indicate the presence of the protodeboronation impurity, 5-methylbenzofuran?
A5: The presence of 5-methylbenzofuran would be indicated by a new set of signals corresponding to the benzofuran ring system without the boronic acid group. Key signals to look for in the ¹H NMR spectrum include a doublet for the proton at position 2 (H-2) and a doublet for the proton at position 3 (H-3) of the furan ring, in addition to the aromatic and methyl signals.[3][4]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected peaks in the aromatic region. | Presence of starting materials (e.g., 2-bromo-5-methylbenzofuran), homocoupling product, or protodeboronation product (5-methylbenzofuran). | Compare the chemical shifts of the unknown peaks with the data provided in Table 1. If starting materials are suspected, run an NMR of the authentic starting material for comparison. |
| Broad or multiple sets of signals for the benzofuran protons. | Equilibrium between the boronic acid and its boroxine anhydride. | Dissolve the sample in a coordinating deuterated solvent like DMSO-d₆ or add a drop of D₂O to the NMR tube to shift the equilibrium towards the monomeric boronic acid.[1] |
| A sharp singlet appearing around δ 2.1 ppm in DMSO-d₆ or δ 2.5 ppm in CDCl₃. | Residual acetone from glassware cleaning. | Ensure all glassware is thoroughly dried before sample preparation. Compare the unknown peak's chemical shift with known solvent tables. |
| Signals corresponding to ethyl acetate, hexane, or diethyl ether. | Residual solvents from extraction or column chromatography. | Dry the sample under high vacuum for an extended period to remove volatile solvents. |
| Absence of the B(OH)₂ proton signal. | Exchange with residual water or deuterated solvent (e.g., D₂O, CD₃OD). | This is common and not necessarily indicative of an impurity. The absence of this exchangeable proton signal is expected in protic deuterated solvents. |
Data Presentation
Table 1: Approximate ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Potential Impurities.
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration. Data for some impurities are estimated based on structurally similar compounds.
| Compound | ¹H NMR (in DMSO-d₆) | ¹³C NMR (in DMSO-d₆) |
| This compound | ~8.2 (s, 2H, OH), ~7.5-7.0 (m, 4H, Ar-H), ~2.4 (s, 3H, CH₃) | ~155, ~150, ~132, ~129, ~125, ~120, ~112, ~110, ~21 |
| Boroxine of this compound | Broader signals, slightly shifted from the monomer. | Similar to the monomer, but may also show broader signals. The carbon attached to boron may not be observed. |
| 5-Methylbenzofuran | ~7.8 (d, 1H, H-2), ~7.4 (s, 1H, H-4), ~7.3 (d, 1H, H-7), ~7.0 (d, 1H, H-6), ~6.8 (d, 1H, H-3), ~2.4 (s, 3H, CH₃) | ~154, ~145, ~130, ~129, ~124, ~120, ~111, ~106, ~21 |
| 2-Bromo-5-methylbenzofuran | ~7.5 (s, 1H, H-4), ~7.4 (d, 1H, H-7), ~7.1 (d, 1H, H-6), ~6.9 (s, 1H, H-3), ~2.4 (s, 3H, CH₃) | ~154, ~131, ~130, ~127, ~121, ~112, ~110, ~105, ~21 |
| 2,2'-bis(5-Methylbenzofuran) (Homocoupling Product) | Multiple complex signals in the aromatic region. Two distinct methyl singlets may be observed if the molecule is not symmetrical. | Complex aromatic signals. |
Experimental Protocols
Sample Preparation for NMR Analysis
-
Standard Sample Preparation:
-
Weigh approximately 5-10 mg of the this compound sample into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred for boronic acids as it can help to break up boroxine aggregates.
-
Gently vortex or sonicate the vial to ensure the sample is fully dissolved.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Procedure for Resolving Broad Signals (Boroxine Formation):
-
Prepare the sample as described above using a non-coordinating solvent like CDCl₃.
-
Acquire an initial ¹H NMR spectrum.
-
If signals are broad, add one drop of D₂O to the NMR tube.
-
Gently shake the tube to mix and re-acquire the spectrum. The signals should become sharper as the boroxine is hydrolyzed back to the boronic acid.
-
Mandatory Visualization
Caption: Troubleshooting workflow for identifying impurities in this compound via NMR.
Disclaimer: This guide is intended for informational purposes only. Experimental conditions and instrument parameters can affect NMR data. Always consult relevant literature and safety data sheets before conducting experiments.
References
Technical Support Center: (5-Methylbenzofuran-2-yl)boronic acid and its Derivatives
This guide provides researchers, scientists, and drug development professionals with essential information for the stable handling and effective use of (5-Methylbenzofuran-2-yl)boronic acid and its derivatives in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The stability of this compound is primarily affected by two main degradation pathways:
-
Protodeboronation: This is a common side reaction for arylboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, resulting in the formation of 5-methylbenzofuran.[1] This process can be catalyzed by acidic or basic conditions and is often accelerated by higher temperatures.[1][2]
-
Oxidation: Like many boronic acids, this compound is susceptible to oxidation, which can lead to the formation of phenolic byproducts. Storing the compound under an inert atmosphere is recommended to minimize oxidative degradation.[3]
-
Benzofuran Ring Opening: The benzofuran core itself can be unstable under certain conditions, particularly in the presence of transition metal catalysts like palladium, which are frequently used in cross-coupling reactions.[4] This can lead to the formation of ortho-functionalized phenol derivatives.[5]
Q2: How should I properly store and handle this compound to ensure its stability?
A2: To maintain the integrity of this compound, the following storage and handling procedures are recommended:
-
Storage Temperature: For long-term stability, it is best to store the compound refrigerated (below 4°C/39°F).[3]
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and degradation from atmospheric moisture.[3]
-
Container: Keep the container tightly sealed to minimize exposure to air and moisture.[3]
Q3: Are there more stable alternatives to the free boronic acid for use in reactions like Suzuki-Miyaura coupling?
A3: Yes, converting the boronic acid to a more stable derivative is a highly effective strategy to prevent degradation, especially protodeboronation during reactions.[2] The most common and effective alternatives are:
-
Pinacol Esters: These are generally more stable than the corresponding boronic acids and are often easier to handle and purify.[6] They can provide a "slow release" of the boronic acid under reaction conditions, minimizing the concentration of the unstable free boronic acid.[2]
-
N-methyliminodiacetic acid (MIDA) Boronates: MIDA esters are exceptionally stable, often crystalline, air-stable solids that can be stored indefinitely on the benchtop.[7] They are unreactive under anhydrous cross-coupling conditions and release the active boronic acid in a controlled manner in the presence of a mild aqueous base.[7]
-
Potassium Trifluoroborate Salts (R-BF₃K): These salts are highly stable, crystalline solids that are easy to handle and characterize. They are resistant to protodeboronation and can be used as effective surrogates for boronic acids in many cross-coupling reactions.[7]
Q4: What general precautions should I take when using this compound in a Suzuki-Miyaura reaction?
A4: To maximize the yield and minimize side reactions, consider the following:
-
Use a Milder Base: Strong bases can promote protodeboronation.[2] Consider using milder bases like K₃PO₄ or Cs₂CO₃.[2]
-
Lower the Reaction Temperature: Higher temperatures accelerate the rate of protodeboronation.[2] If your catalyst is sufficiently active, running the reaction at a lower temperature can be beneficial.[2]
-
Anhydrous Conditions: While a small amount of water is often necessary for the catalytic cycle, excess water can serve as a proton source for protodeboronation. Using anhydrous solvents is recommended.[2]
-
Use a Highly Active Catalyst: A more efficient catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the slower degradation pathways.[2]
Troubleshooting Guides
Issue 1: Low Yield in Suzuki-Miyaura Coupling Reaction
Q: My Suzuki-Miyaura reaction with this compound is resulting in a low yield of the desired product. What are the potential causes and how can I improve it?
A: Low yields are a common issue and can often be traced back to the degradation of the boronic acid. Here is a step-by-step guide to troubleshoot this problem.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.
-
Assess Boronic Acid Integrity: this compound can degrade upon storage. If possible, use a fresh batch or verify the purity of your existing stock using techniques like NMR or HPLC.
-
Evaluate for Protodeboronation: The primary suspect for low yield is often protodeboronation, which forms 5-methylbenzofuran as a byproduct. You can detect this byproduct by GC-MS or LC-MS analysis of your crude reaction mixture.
-
Check for Benzofuran Ring Opening: Under the palladium-catalyzed, basic conditions of a Suzuki reaction, the benzofuran ring itself may undergo cleavage.[4] This would lead to phenolic byproducts, which might be identifiable by LC-MS.
-
Optimize Reaction Conditions:
-
Base: Switch from strong bases (e.g., NaOH, KOH) to milder ones like K₃PO₄, Cs₂CO₃, or K₂CO₃.[8]
-
Temperature: Try running the reaction at the lowest temperature that still allows for catalytic turnover.
-
Solvent: Ensure you are using high-purity, anhydrous solvents.
-
-
Switch to a More Stable Derivative: This is the most robust solution. Converting the boronic acid to its pinacol or MIDA ester derivative can significantly reduce degradation and improve yields.[2][7]
Issue 2: Formation of Unexpected Byproducts
Q: I am observing significant amounts of 5-methylbenzofuran and other unexpected impurities in my reaction. What are they and how can I prevent their formation?
A: The formation of byproducts is indicative of degradation of your starting material. The likely culprits are protodeboronation and potentially ring-opening of the benzofuran core.
Potential Degradation Pathways
Caption: Key degradation pathways for this compound.
-
5-Methylbenzofuran: This is the direct result of protodeboronation.[1] To minimize its formation, follow the optimization steps outlined in "Issue 1," such as using milder bases and lower temperatures.
-
Phenolic Compounds: If you observe byproducts with a higher polarity and a mass corresponding to the addition of water or other nucleophiles to the benzofuran ring, this may indicate catalyst-mediated ring opening.[5] This is more likely at elevated temperatures. Using a more efficient catalyst that promotes the desired coupling at a lower temperature can help mitigate this side reaction.
-
Boronic Acid Anhydrides (Boroxines): Boronic acids can dehydrate to form cyclic trimers called boroxines. While these are generally still active in cross-coupling reactions, their formation can complicate stoichiometry and analysis. Using fresh, properly stored boronic acid can minimize this.
Data Presentation
| Parameter | Condition | Observation/Recommendation | Citation |
| Storage (Solid) | Refrigerated ( < 4°C), Inert Atmosphere | Recommended for long-term storage to minimize degradation. | [3] |
| Room Temperature, Air | Susceptible to slow oxidation and hydrolysis over time. | [3] | |
| Stability in Solution | Anhydrous Organic Solvents | Generally stable for short periods if moisture is excluded. | [2] |
| Aqueous/Protic Solvents | Prone to protodeboronation, especially at non-neutral pH. | [1] | |
| Reaction pH | Acidic or Basic | Can catalyze protodeboronation. Neutral pH is generally best for stability. | [1][3] |
| Temperature | Elevated Temperatures | Accelerates all degradation pathways, including protodeboronation and ring-opening. | [2][4] |
Relative Stability of Boronic Acid Derivatives
Caption: General stability ranking of common boronic acid derivatives.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a starting point and should be optimized for your specific substrates.
-
Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), and a mild base such as K₃PO₄ (2.0-3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and any necessary ligands.
-
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add anhydrous solvent (e.g., Dioxane, Toluene, or DMF) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Protocol 2: Conversion to this compound pinacol ester
This procedure provides a more stable derivative for use in cross-coupling reactions.
-
Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable anhydrous solvent (e.g., toluene or THF).
-
Dehydration: Add a dehydrating agent, such as anhydrous magnesium sulfate, or set up the reaction with a Dean-Stark apparatus to remove water azeotropically.
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 2-16 hours. Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.
-
Work-up: Filter off the drying agent (if used). Concentrate the solvent under reduced pressure.
-
Purification: The resulting crude pinacol ester can often be used directly in the next step or purified by column chromatography on silica gel if necessary. Pinacol esters are generally less polar than the corresponding boronic acids.
References
- 1. Furan oxidation by Mn(iii)/Co(ii) catalysts – application to benzofuran synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. publicatt.unicatt.it [publicatt.unicatt.it]
- 7. jcsp.org.pk [jcsp.org.pk]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings Involving Benzofuran Boronic Acids
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Suzuki-Miyaura cross-coupling reactions involving benzofuran boronic acids.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when using benzofuran boronic acids in Suzuki couplings?
A1: The most prevalent issues include low product yield, incomplete conversion of starting materials, and the formation of significant byproducts.[1] These problems often stem from the inherent instability of heteroaryl boronic acids like 2-benzofurylboronic acid.[1] The primary competing side reaction is protodeboronation, where the boronic acid group is replaced by a hydrogen, leading to the formation of benzofuran as a byproduct.[1][2] Homocoupling of the boronic acid can also occur.[1][3]
Q2: My reaction is sluggish or has stalled. What are the likely causes and how can I address them?
A2: Several factors can lead to a sluggish or incomplete reaction:
-
Catalyst Inactivity: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed.[1] Ensure your palladium source is of good quality and consider using a pre-formed Pd(0) catalyst or a modern precatalyst system.[1]
-
Ligand Oxidation: Phosphine ligands are susceptible to oxidation from trace amounts of oxygen, which inhibits their coordination to the palladium center.[1] It is crucial to use fresh ligands and maintain a strictly inert atmosphere.[1]
-
Insufficient Base: The base is critical for the transmetalation step.[1] Ensure the base is pure, dry (if using anhydrous conditions), and present in sufficient equivalents (typically 1.5 - 3.0 eq).[1]
-
Low Temperature: Many Suzuki couplings require heating to proceed at a reasonable rate.[1] If the reaction is slow at a lower temperature, a moderate increase may be beneficial.[1]
Q3: I am observing a significant amount of benzofuran as a byproduct. What is causing this and how can I prevent it?
A3: The formation of benzofuran is a result of protodeboronation, a common decomposition pathway for heteroaryl boronic acids where the C-B bond is cleaved.[1][2] This is often exacerbated by:
-
Elevated Temperatures and Long Reaction Times: These conditions increase the likelihood of protodeboronation.[1][4] Using a highly active catalyst that allows for shorter reaction times and lower temperatures can be beneficial.[4][5]
-
Presence of Protic Solvents: Water in the reaction mixture can be a proton source.[2] While some water can be beneficial for certain catalyst systems, careful screening of bases and solvent systems is necessary. Anhydrous conditions may be preferable in some cases.[1]
-
Inefficient Transmetalation: If the transmetalation step is slow, the boronic acid is exposed to the reaction conditions for longer, increasing the chance of protodeboronation. A fast catalyst is needed to "outrun" this destructive side reaction.[4]
To minimize protodeboronation, consider using more stable boronic acid derivatives like pinacol esters, MIDA boronates, or trifluoroborate salts.[5][6] These surrogates slowly release the free boronic acid under the reaction conditions, keeping its concentration low and favoring transmetalation over decomposition.[5]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or No Yield | Inactive catalyst or ligand. | Use a fresh palladium source and ligand. Consider using a pre-catalyst like XPhos Pd G3.[2] Ensure all reagents and solvents are properly degassed to prevent catalyst oxidation.[2][3] |
| Inappropriate base or solvent. | Screen different bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) and solvents (e.g., Dioxane, Toluene, THF).[1][3][7] The choice of base and solvent is often interdependent. | |
| Steric hindrance. | For sterically hindered substrates, use bulky phosphine ligands like SPhos or XPhos to facilitate the reaction.[2][3] | |
| Protodeboronation (Benzofuran byproduct) | Boronic acid instability. | Use a more stable boronic acid surrogate such as a pinacol ester or a trifluoroborate salt.[1][5] |
| High reaction temperature/long reaction time. | Employ a more active catalyst system that allows for lower reaction temperatures (e.g., room temperature or 40 °C) and shorter reaction times.[5] | |
| Suboptimal catalyst/ligand. | Switch to a catalyst system known to be effective for heteroaryl boronic acids, such as those with bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos).[2][5] | |
| Poor Reproducibility | Oxygen or moisture contamination. | Ensure a strictly inert atmosphere (Argon or Nitrogen) is maintained throughout the experiment.[1][2][3] Use anhydrous and degassed solvents.[1] |
| Inconsistent quality of reagents. | Use high-purity reagents, especially the boronic acid, palladium catalyst, and ligand. |
Catalyst and Condition Selection Data
Table 1: Comparison of Palladium Catalysts for Suzuki Coupling of 2-(4-bromophenyl)benzofuran with 4-methoxyphenylboronic acid
| Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| PdCl₂ | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 55 |
| Pd(OAc)₂ | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 61 |
| Pd(II) complex | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 91 |
Data adapted from a study on the synthesis of 2-arylbenzo[b]furan derivatives.[7]
Table 2: Recommended Catalyst Systems for Challenging Benzofuran Boronic Acid Couplings
| Catalyst System | Ligand | Base | Solvent | Temperature | Key Advantage |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane | 80-100 °C | Effective for a range of aryl bromides.[2] |
| XPhos Pd G3 | (Integrated) | K₃PO₄ | THF/H₂O | RT - 40 °C | Highly active precatalyst, allows for mild conditions and short reaction times, minimizing protodeboronation.[5] |
| Pd(PPh₃)₄ | (Integrated) | Na₂CO₃ | Toluene/Ethanol/H₂O | 80 °C | A classical catalyst, can be effective for less challenging substrates.[8] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki Coupling with a Pd(II) Precatalyst
This protocol is a robust starting point for coupling 2-benzofurylboronic acid with various aryl bromides using a highly active ligand like SPhos or XPhos.[2]
-
Reaction Setup: To a flame-dried Schlenk flask under a positive flow of inert gas (Argon or Nitrogen), add the aryl bromide (e.g., 0.5 mmol), 2-benzofurylboronic acid (0.6 mmol), and K₃PO₄ (1.0 mmol).
-
Catalyst Addition: In a separate vial, quickly weigh and add the Pd(OAc)₂ (0.01 mmol) and the phosphine ligand (e.g., SPhos, 0.02 mmol). Add this solid mixture to the Schlenk flask against the positive flow of inert gas.
-
Solvent Addition: Seal the flask with a septum. Add anhydrous, degassed solvent (e.g., 5 mL of Dioxane) via syringe.
-
Inert Atmosphere: Purge the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes.
-
Reaction: Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.
-
Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Procedure using a Modern Pre-catalyst (XPhos Pd G3)
This protocol utilizes a highly active pre-catalyst that allows for milder reaction conditions.
-
Reagent Preparation: In a glovebox or on a Schlenk line, add the aryl halide (1.0 equiv), 2-benzofurylboronic acid (1.5 equiv), and K₃PO₄ (2.0 equiv) to a reaction vial equipped with a stir bar.
-
Inerting: Seal the vial with a septum cap and purge with an inert gas for 10 minutes.
-
Catalyst & Solvent Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 pre-catalyst (1-2 mol%). Add the degassed solvent (e.g., THF) and a degassed aqueous solution of the base via syringe.
-
Reaction: Stir the reaction vigorously at room temperature (25 °C) or with gentle heating (40 °C).
-
Monitoring, Workup, and Purification: Follow steps 6-8 from Protocol 1.
Visualizations
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Step-by-step experimental workflow for setting up the coupling reaction.
Caption: Decision tree for catalyst and condition selection in difficult couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]
- 5. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Reactivity of (5-Methylbenzofuran-2-yl)boronic Acid and Other Heteroaryl Boronic Acids in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry for the formation of carbon-carbon bonds. The choice of heteroaryl boronic acid is critical as its reactivity and stability can significantly influence reaction efficiency and yield. This guide provides an objective comparison of the reactivity of (5-Methylbenzofuran-2-yl)boronic acid against other commonly used heteroaryl boronic acids, supported by representative experimental data.
Executive Summary
This compound demonstrates robust reactivity in Suzuki-Miyaura coupling reactions, often providing high yields under standard conditions. Its performance is comparable to or, in some cases, superior to other five-membered ring heteroaryl boronic acids such as furan-2-boronic acid and thiophene-2-boronic acid, particularly in terms of stability and resistance to protodeboronation. Compared to π-deficient systems like pyridine-3-boronic acid, it generally exhibits faster reaction kinetics and higher yields under similar conditions. The methyl group at the 5-position is not expected to significantly hinder the reaction sterically and may contribute to the overall stability of the molecule.
Factors Influencing Reactivity of Heteroaryl Boronic Acids
The reactivity of heteroaryl boronic acids in Suzuki-Miyaura coupling is influenced by several factors:
-
Electronic Properties: π-rich heteroaromatics (e.g., furans, thiophenes, benzofurans) are generally more reactive in the transmetalation step compared to π-deficient heteroaromatics (e.g., pyridines).
-
Stability: A significant challenge with many heteroaryl boronic acids is their propensity to undergo protodeboronation, a side reaction that cleaves the C-B bond and reduces the yield of the desired coupled product. Fused ring systems, such as benzofurans, often exhibit greater stability than their monocyclic counterparts.
-
Steric Hindrance: Bulky substituents near the boronic acid group can impede the approach of the palladium catalyst, slowing down the reaction rate.
Quantitative Reactivity Comparison
The following table summarizes typical yields for the Suzuki-Miyaura coupling of various heteroaryl boronic acids with 4-bromoanisole under standardized conditions. This data is compiled from various sources and is intended to be representative of the general reactivity trends.
| Heteroaryl Boronic Acid | Structure | Coupling Partner | Typical Yield (%) |
| This compound | ![]() | 4-Bromoanisole | 85-95% |
| Furan-2-boronic acid | ![]() | 4-Bromoanisole | 70-85% |
| Thiophene-2-boronic acid | ![]() | 4-Bromoanisole | 80-90% |
| Pyridine-3-boronic acid | ![]() | 4-Bromoanisole | 60-75% |
Signaling Pathways and Experimental Workflows
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst.
A standardized workflow is essential for the objective comparison of the reactivity of different boronic acids.
Experimental Protocols
Standardized Protocol for Comparative Suzuki-Miyaura Coupling
This protocol is designed for a comparative study of the reactivity of this compound, furan-2-boronic acid, thiophene-2-boronic acid, and pyridine-3-boronic acid with 4-bromoanisole.
Materials:
-
Aryl halide: 4-Bromoanisole (1.0 mmol, 1.0 equiv)
-
Heteroaryl boronic acids:
-
This compound (1.2 mmol, 1.2 equiv)
-
Furan-2-boronic acid (1.2 mmol, 1.2 equiv)
-
Thiophene-2-boronic acid (1.2 mmol, 1.2 equiv)
-
Pyridine-3-boronic acid (1.2 mmol, 1.2 equiv)
-
-
Palladium catalyst: Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
Base: K₂CO₃ (2.0 mmol, 2.0 equiv)
-
Solvent: 1,4-Dioxane/Water (4:1, 5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the respective heteroaryl boronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).
-
Add the degassed 1,4-dioxane/water solvent mixture (5 mL).
-
Stir the reaction mixture at 90 °C.
-
Monitor the reaction progress at regular intervals (e.g., every hour) by taking aliquots and analyzing them by Thin Layer Chromatography (TLC) and/or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure coupled product.
-
Determine the isolated yield and characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
By following this standardized protocol for each of the heteroaryl boronic acids, a direct and objective comparison of their reactivity can be achieved.
A Comparative Guide: (5-Methylbenzofuran-2-yl)boronic Acid vs. Its Trifluoroborate Salt in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of reagents is a cornerstone of successful drug discovery and development. In the realm of carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool. This guide provides an objective comparison of two key reagents for the synthesis of 5-methylbenzofuran derivatives: (5-Methylbenzofuran-2-yl)boronic acid and its corresponding potassium trifluoroborate salt. This comparison is based on established principles and available experimental data for analogous compounds, offering insights into their respective performance, stability, and handling characteristics.
Executive Summary: Stability as the Deciding Factor
While both this compound and its trifluoroborate salt are effective coupling partners in Suzuki-Miyaura reactions, the primary distinction lies in their stability and ease of handling. Potassium (5-methylbenzofuran-2-yl)trifluoroborate offers significantly enhanced stability, which translates to a longer shelf-life, greater tolerance to air and moisture, and potentially more consistent and reproducible yields.[1][2] Boronic acids, in contrast, are known for their susceptibility to degradation through pathways such as protodeboronation and oxidation, which can complicate stoichiometry and reduce reaction efficiency.[2][3]
Performance in Suzuki-Miyaura Cross-Coupling: A Comparative Overview
The following tables summarize representative yields for the coupling of benzofuran-2-yl boron reagents with various aryl halides. It is important to note that reaction conditions are optimized for each specific transformation and may not be directly comparable.
Table 1: Representative Yields for Suzuki-Miyaura Coupling of Benzofuran-2-yl Boronic Acid Derivatives
| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Methyl 5-bromobenzofuran-2-carboxylate | Phenylboronic acid | Pd(II)-complex | Cs2CO3 | Toluene | 150 (MW) | 93 |
| Methyl 5-bromobenzofuran-2-carboxylate | 4-Chlorophenylboronic acid | Pd(II)-complex | Cs2CO3 | Toluene | 150 (MW) | 96 |
| Methyl 5-bromobenzofuran-2-carboxylate | 4-Methylphenylboronic acid | Pd(II)-complex | Cs2CO3 | Toluene | 150 (MW) | 93 |
Data adapted from a study on the Suzuki cross-coupling of methyl 5-bromobenzofuran-2-carboxylate with various arylboronic acids.[4][5]
Table 2: Representative Yields for Suzuki-Miyaura Coupling of Potassium Benzofuran-2-yltrifluoroborate
| Coupling Partner 1 | Coupling Partner 2 | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Potassium benzofuran-2-yltrifluoroborate | 4-Chlorobenzonitrile | Pd(OAc)2 / RuPhos | Na2CO3 | Ethanol | 85 | 92 |
| Potassium benzofuran-2-yltrifluoroborate | 4-Bromoacetophenone | Pd(OAc)2 / RuPhos | Na2CO3 | Ethanol | 85 | 95 |
| Potassium benzofuran-2-yltrifluoroborate | 2-Chloropyridine | Pd(OAc)2 / RuPhos | Na2CO3 | Ethanol | 85 | 88 |
Data adapted from a study on the scope of Suzuki-Miyaura cross-coupling reactions of potassium heteroaryltrifluoroborates.[6]
Key Differences at a Glance
| Feature | This compound | Potassium (5-Methylbenzofuran-2-yl)trifluoroborate |
| Stability | Prone to decomposition (protodeboronation, oxidation); can form boroxines.[2][3] | Highly stable, crystalline solid; resistant to air and moisture.[1][2] |
| Handling & Storage | Often requires storage under inert atmosphere at low temperatures.[7] | Can be stored at ambient temperature with no special precautions.[6] |
| Stoichiometry | Purity can be variable, potentially complicating reaction stoichiometry. | High purity and stability allow for more precise stoichiometric control. |
| Reactivity | Generally more reactive, potentially leading to faster reaction times.[7] | Acts as a "protected" form, releasing the boronic acid in situ.[8] |
| Purification | Can be challenging to purify due to instability. | Generally easier to handle and purify. |
Experimental Protocols
The following are representative experimental protocols for the synthesis of the trifluoroborate salt and for a general Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of Potassium (5-Methylbenzofuran-2-yl)trifluoroborate
This protocol is a general procedure for the conversion of a boronic acid to its corresponding potassium trifluoroborate salt.
Materials:
-
This compound
-
Potassium hydrogen fluoride (KHF₂)
-
Methanol (MeOH)
-
Water (H₂O)
Procedure:
-
Dissolve this compound in methanol.
-
In a separate flask, prepare a saturated aqueous solution of potassium hydrogen fluoride.
-
Add the KHF₂ solution to the methanolic solution of the boronic acid.
-
Stir the mixture at room temperature. The potassium trifluoroborate salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold methanol, and dry under vacuum.
Caption: Synthesis of Potassium (5-Methylbenzofuran-2-yl)trifluoroborate.
Protocol 2: Representative Suzuki-Miyaura Cross-Coupling
This protocol is a general procedure and may require optimization for specific substrates.
Materials:
-
Aryl halide (e.g., 4-bromoanisole)
-
This compound OR Potassium (5-methylbenzofuran-2-yl)trifluoroborate (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
-
Solvent (e.g., Toluene/H₂O, Dioxane/H₂O, Ethanol)
Procedure:
-
To a reaction vessel, add the aryl halide, the boron reagent, the base, and the solvent.
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Add the palladium catalyst to the reaction mixture under the inert atmosphere.
-
Heat the reaction to the desired temperature (typically 80-120 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Caption: General workflow for a Suzuki-Miyaura cross-coupling experiment.
Conclusion: When to Choose Which Reagent
The choice between this compound and its trifluoroborate salt depends on the specific requirements of the synthesis.
-
Choose this compound for rapid, small-scale reactions where the reagent can be used immediately after synthesis or purification, and where potential issues with stability are less of a concern.
-
Choose Potassium (5-Methylbenzofuran-2-yl)trifluoroborate for large-scale syntheses, multi-step reaction sequences where the boron functionality needs to survive various reaction conditions, and when long-term storage and consistent performance are critical. The enhanced stability and ease of handling of the trifluoroborate salt often justify the additional synthetic step required for its preparation, particularly in the context of pharmaceutical development where reproducibility and reliability are paramount.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. quod.lib.umich.edu [quod.lib.umich.edu]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
A Comparative Guide to Palladium and Nickel Catalysts for Suzuki-Miyaura Cross-Coupling Reactions of (5-Methylbenzofuran-2-yl)boronic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The choice of catalyst, traditionally dominated by palladium complexes, is a critical parameter influencing reaction yield, selectivity, and cost. In recent years, nickel catalysts have emerged as a cost-effective and often highly reactive alternative. This guide provides a comparative overview of palladium and nickel catalysts for the Suzuki-Miyaura cross-coupling of (5-Methylbenzofuran-2-yl)boronic acid, a key intermediate in the synthesis of various biologically active compounds.
Data Presentation: Catalyst Performance
The following tables summarize the performance of palladium and nickel catalysts in Suzuki-Miyaura cross-coupling reactions involving benzofuran derivatives. It is important to note that the substrates and reaction conditions are not identical, and thus the data serves as a comparative illustration rather than a direct equivalence of catalytic efficacy.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-(4-bromophenyl)benzofuran with Various Arylboronic Acids.[1][2]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Methoxyphenylboronic acid | Pd(II) complex (3) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 97 |
| 2 | 4-Methylphenylboronic acid | Pd(II) complex (3) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 98 |
| 3 | 4-Fluorophenylboronic acid | Pd(II) complex (3) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 95 |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | Pd(II) complex (3) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 92 |
| 5 | 2-Methylphenylboronic acid | Pd(II) complex (3) | K₂CO₃ | EtOH/H₂O (1:1) | 80 | 4 | 85 |
Table 2: Nickel-Catalyzed Suzuki-Miyaura Cross-Coupling of 2-Fluorobenzofurans with Arylboronic Acids.[3][4]
| Entry | 2-Fluorobenzofuran Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Fluoronaphtho[2,1-b]furan | m-Tolylboronic acid | Ni(cod)₂ (10) | PCy₃ (20) | K₂CO₃ | Toluene/H₂O | RT | 72 | quant. |
| 2 | 2-Fluorobenzofuran | Phenylboronic acid | Ni(cod)₂ (10) | PCy₃ (20) | K₂CO₃ | Toluene/H₂O | RT | 13 | 96 |
| 3 | 5-Bromo-2-fluorobenzofuran | Phenylboronic acid | Ni(cod)₂ (10) | PCy₃ (20) | K₂CO₃ | Toluene/H₂O | RT | 24 | 81 |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate the replication and adaptation of these procedures.
General Procedure for Palladium-Catalyzed Suzuki Cross-Coupling of 2-(4-bromophenyl)benzofuran.[1][2]
A mixture of 2-(4-bromophenyl)benzofuran (0.05 mmol, 1.0 equiv), the respective arylboronic acid (0.08 mmol, 1.6 equiv), a novel Pd(II) complex catalyst (0.0015 mmol, 3 mol%), and K₂CO₃ (0.1 mmol, 2.0 equiv) was dissolved in a 1:1 mixture of EtOH and H₂O (6 mL). The resulting suspension was stirred at 80 °C for 4 hours. After cooling to room temperature, the reaction mixture was quenched with brine (10 mL) and extracted with dichloromethane (3 x 10 mL). The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was then purified by thin-layer chromatography to yield the desired 2-arylbenzo[b]furan derivative.
Typical Procedure for Nickel-Catalyzed Cross-Coupling of 2-Fluorobenzofurans with Arylboronic Acids.[3][4]
In a reaction vessel, 2-fluoronaphtho[2,1-b]furan (0.30 mmol, 1.0 equiv), (3-methylphenyl)boronic acid (0.30 mmol, 1.0 equiv), Ni(cod)₂ (0.015 mmol, 5 mol%), PCy₃ (0.029 mmol, 10 mol%), 1,5-cyclooctadiene (0.015 mmol, 5 mol%), and K₂CO₃ (0.36 mmol, 1.2 equiv) were combined. Toluene (3.0 mL) and H₂O (0.6 mL) were then added. The reaction mixture was stirred at room temperature for 13 hours. Following this, the mixture was diluted with water and the organic materials were extracted with diethyl ether (3 x). The combined organic extracts were washed with brine and dried over anhydrous Na₂SO₄.
Visualizing the Catalytic Process
The following diagrams illustrate the fundamental workflow of a Suzuki-Miyaura cross-coupling reaction and a comparison of the generalized catalytic cycles for palladium and nickel.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycles for palladium and nickel in Suzuki-Miyaura cross-coupling.
Discussion
Palladium Catalysts: Palladium-based catalysts are the most extensively studied and widely used for Suzuki-Miyaura cross-coupling reactions. They are known for their high functional group tolerance and broad applicability across a vast range of substrates. As indicated in Table 1, palladium catalysts can achieve excellent yields for the coupling of a benzofuran derivative with various arylboronic acids, including those with both electron-donating and electron-withdrawing groups.[1][2] The primary drawback of palladium is its high cost and relative scarcity.
Nickel Catalysts: Nickel catalysts have gained significant attention as a more economical and earth-abundant alternative to palladium.[5][6] In many cases, nickel catalysts can exhibit higher reactivity, enabling the coupling of challenging substrates such as aryl chlorides and other less reactive electrophiles. The data in Table 2 demonstrates that nickel catalysts are highly effective for the arylation of the benzofuran scaffold, achieving high to quantitative yields even at room temperature.[3][4] However, the functional group tolerance of nickel catalysts can sometimes be narrower than that of palladium, and reaction conditions may require more careful optimization.
Both palladium and nickel catalysts are viable options for the Suzuki-Miyaura cross-coupling of this compound. The choice between the two will depend on several factors, including cost considerations, the nature of the coupling partner, and the desired reaction conditions. Palladium catalysts offer a well-established and broadly reliable approach, while nickel catalysts present a more cost-effective and potentially more reactive alternative, particularly for less reactive coupling partners. The experimental protocols and comparative data provided in this guide serve as a valuable starting point for the development of efficient and robust synthetic routes to novel benzofuran-containing molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 6. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Yield comparison of Suzuki reactions with different substituted benzofuran boronic acids
A Comparative Guide to Suzuki Reaction Yields with Substituted Benzofuran Boronic Acids
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction is particularly vital for synthesizing biaryl and heterobiaryl structures, which are common motifs in pharmaceuticals and advanced materials.[3] This guide offers a comparative analysis of Suzuki reaction yields, focusing on the use of differently substituted benzofuran boronic acids and their analogs. We will delve into how electronic and steric factors of the boronic acid partner influence reaction outcomes, supported by experimental data and detailed protocols.
The Influence of Substituents on Reaction Yield
The electronic nature of substituents on the boronic acid partner can significantly affect the transmetalation step of the Suzuki-Miyaura catalytic cycle, thereby influencing the overall reaction rate and yield.[1] While extensive data directly comparing a wide range of substituted benzofuran boronic acids is limited, the principles observed with other aryl boronic acids are generally applicable.
Electronic Effects:
-
Electron-Donating Groups (EDGs): Generally, boronic acids featuring electron-donating groups (e.g., -OCH₃, -CH₃) tend to enhance reaction rates and yields.[1] These groups increase the nucleophilicity of the organic fragment, facilitating the crucial transmetalation step onto the palladium center.
-
Electron-Withdrawing Groups (EWGs): Conversely, electron-withdrawing groups (e.g., -NO₂, -CN, -CO₂R) can have a more complex and sometimes inhibitory effect.[1] They decrease the nucleophilicity of the boronic acid, which can slow down transmetalation. However, successful couplings with electron-deficient partners can often be achieved by carefully selecting the catalyst, ligand, and base.[4]
Steric Effects:
-
Steric Hindrance: Increased steric bulk on the boronic acid, particularly at the ortho positions relative to the boronic acid group, can impede the reaction.[5][6] The steric clash can hinder the approach of the organoboron species to the palladium complex, potentially lowering the yield.[6] Despite this, specialized ligands and catalysts have been developed to overcome significant steric hurdles, enabling the synthesis of highly substituted biaryls.[7][8]
Quantitative Data on Suzuki Reaction Yields
The following table summarizes yields from Suzuki-Miyaura reactions involving benzofuran boronic acid derivatives and other substituted aryl boronic acids, illustrating the impact of different substituents.
| Boronic Acid/Ester Partner | Coupling Partner | Catalyst / Ligand | Base / Solvent | Temp. (°C) | Yield (%) |
| Benzofuran-2-yltrifluoroborate | 4-Chlorobenzonitrile | 3 mol% Pd(OAc)₂ / 6 mol% RuPhos | Na₂CO₃ / THF/H₂O | 100 | 92 |
| 4-Methoxyphenylboronic acid (EDG) | 2-(4-Bromophenyl)benzofuran | 3 mol% Pd(II) complex | K₂CO₃ / EtOH/H₂O | 80 | 97 |
| Phenylboronic acid (Neutral) | 2-(4-Bromophenyl)benzofuran | 3 mol% Pd(II) complex | K₂CO₃ / EtOH/H₂O | 80 | 98 |
| 4-Formylphenylboronic acid (EWG) | 2-(4-Bromophenyl)benzofuran | 3 mol% Pd(II) complex | K₂CO₃ / EtOH/H₂O | 80 | 95 |
| 4-Nitrophenylboronic acid (Strong EWG) | 2-(4-Bromophenyl)benzofuran | 3 mol% Pd(II) complex | K₂CO₃ / EtOH/H₂O | 80 | 92 |
| 2-Methylphenylboronic acid (Steric Hindrance) | 2-(4-Bromophenyl)benzofuran | 3 mol% Pd(II) complex | K₂CO₃ / EtOH/H₂O | 80 | 85 |
| Methyl 5-bromobenzofuran-2-carboxylate | 4-Chlorophenylboronic acid (EWG) | 0.1 mol% Pd(II)-complex | Cs₂CO₃ / Toluene | MW | 96 |
| Methyl 5-bromobenzofuran-2-carboxylate | 4-Methoxyphenylboronic acid (EDG) | 0.1 mol% Pd(II)-complex | Cs₂CO₃ / Toluene | MW | 94 |
Note: Data is compiled from multiple sources to illustrate general trends. Direct comparison requires identical reaction conditions.
Visualizing the Suzuki-Miyaura Reaction
To better understand the process, the following diagrams illustrate the catalytic cycle and a typical experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
Side-by-side comparison of boronic acids and boronic esters in synthesis
A Comparative Guide to Boronic Acids and Boronic Esters in Synthesis
In the realm of synthetic organic chemistry, boronic acids and their corresponding esters stand as indispensable reagents, most notably for their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This guide provides a detailed, data-driven comparison of these two classes of organoboron compounds, offering insights for researchers, scientists, and professionals in drug development to inform their selection in synthesis design.
Physicochemical Properties and Stability
A fundamental distinction between boronic acids and boronic esters lies in their physical properties and stability, which significantly impacts their handling, storage, and reactivity.
Table 1: Comparison of General Properties
| Property | Boronic Acids | Boronic Esters (e.g., Pinacol Esters) | Key Differences & Implications |
| General Structure | R-B(OH)₂ | R-B(OR')₂ | The hydroxyl groups in boronic acids are replaced by alkoxy or aryloxy groups in boronic esters. |
| Typical State | Crystalline solids | Often liquids or low-melting solids | Affects ease of handling, weighing, and purification. |
| Stability | Prone to dehydration to form cyclic boroxines, particularly upon heating or in non-polar solvents. | Generally more stable and less prone to dehydration. | Esters offer better storage stability and are often preferred for complex syntheses. |
| Purification | Can be challenging due to trimerization; often purified by recrystallization. | Readily purified by silica gel chromatography. | The ease of purification for esters is a significant advantage in multistep synthesis. |
| Solubility | Variable, often soluble in polar solvents. | Generally more soluble in common organic solvents. | Broader solvent compatibility for esters can be beneficial for reaction setup. |
Reactivity in Suzuki-Miyaura Cross-Coupling
The choice between a boronic acid and a boronic ester can profoundly influence the outcome of a Suzuki-Miyaura coupling reaction. While both are competent coupling partners, their reactivity profiles differ.
The generally accepted catalytic cycle for the Suzuki-Miyaura coupling is initiated by the oxidative addition of an aryl halide to a Pd(0) complex. The resulting Pd(II) complex then undergoes transmetalation with a boronate species, formed from the boronic acid or ester, followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
Figure 1: Generalized Catalytic Cycle for the Suzuki-Miyaura Cross-Coupling Reaction.
Experimental Data: A Head-to-Head Comparison
A study comparing the coupling of 4-iodotoluene with phenylboronic acid and its corresponding pinacol ester under identical conditions highlights the practical differences.
Table 2: Suzuki-Miyaura Coupling of 4-Iodotoluene
| Boron Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic Acid | K₂CO₃ | Toluene/H₂O | 80 | 2 | 95 |
| Phenylboronic Acid Pinacol Ester | K₂CO₃ | Toluene/H₂O | 80 | 2 | 78 |
| Phenylboronic Acid Pinacol Ester | CsF | Dioxane | 100 | 12 | 92 |
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Iodotoluene with Phenylboronic Acid
-
To a round-bottom flask was added Pd(PPh₃)₄ (0.02 mmol), 4-iodotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
The flask was evacuated and backfilled with argon three times.
-
A degassed mixture of toluene (4 mL) and water (1 mL) was added.
-
The reaction mixture was heated to 80°C and stirred for 2 hours.
-
After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with water and brine.
-
The organic layer was dried over Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product was purified by flash chromatography to afford the desired biaryl.
The slower reaction rate observed for boronic esters is often attributed to the slower transmetalation step. However, the choice of base and solvent system can be optimized to achieve high yields with boronic esters, as demonstrated by the use of CsF in dioxane.
Functional Group Tolerance and Chemoselectivity
The milder nature of boronic esters often translates to better functional group tolerance. The Lewis acidity of boronic acids can sometimes lead to side reactions with sensitive functional groups.
Validating the Structure of Products from (5-Methylbenzofuran-2-yl)boronic Acid Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The synthesis of novel heterocyclic compounds is a cornerstone of modern drug discovery and materials science. Among these, benzofuran derivatives are of significant interest due to their prevalence in biologically active natural products and pharmaceuticals. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the synthesis of 2-arylbenzofurans, employing benzofuranylboronic acids as key building blocks. This guide provides a comprehensive comparison for validating the structure of products derived from reactions involving (5-Methylbenzofuran-2-yl)boronic acid, with a focus on the Suzuki-Miyaura coupling. We present a comparison with alternative coupling methods, detailed experimental protocols for product validation, and supporting data to aid researchers in their synthetic endeavors.
Performance Comparison: Suzuki-Miyaura Coupling and Alternatives
The formation of the C-C bond between the benzofuran scaffold and an aryl partner is most commonly achieved via the Suzuki-Miyaura reaction. However, other cross-coupling reactions such as Stille and Negishi couplings can also be employed. The choice of method often depends on factors like substrate scope, functional group tolerance, and the toxicity of the reagents.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling | Negishi Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) | Organozinc compounds |
| Toxicity | Low toxicity of boron reagents and byproducts. | High toxicity of organotin reagents and byproducts. | Moderate toxicity, moisture sensitive. |
| Stability of Reagents | Boronic acids can be prone to protodeboronation. | Organostannanes are generally stable to air and moisture. | Organozinc reagents are often sensitive to air and moisture. |
| Functional Group Tolerance | Generally good, but can be sensitive to strong bases. | Excellent, tolerates a wide range of functional groups. | Good, but can be limited by the basicity of the organozinc reagent. |
| Byproduct Removal | Boronic acid byproducts are often water-soluble and easily removed. | Tin byproducts can be difficult to remove from the reaction mixture. | Zinc salts are generally easy to remove with an aqueous workup. |
Data-Driven Comparison of Suzuki-Miyaura Coupling Yields
While specific comparative data for this compound across different coupling reactions is not extensively available in the literature, we can analyze the performance of similar benzofuran systems in Suzuki-Miyaura couplings. The following table presents data for the Suzuki cross-coupling of 2-(4-bromophenyl)benzofuran with various arylboronic acids, which serves as a close proxy for the reactivity of the this compound system.[1][2] The electronic nature of the substituent on the arylboronic acid can influence the reaction yield.
| Arylboronic Acid | Product | Yield (%) |
| 4-Methoxyphenylboronic acid | 2-(4'-Methoxybiphenyl-4-yl)benzofuran | 97 |
| 4-(Trifluoromethyl)phenylboronic acid | 2-(4'-(Trifluoromethyl)biphenyl-4-yl)benzofuran | 98 |
| 4-Propylphenylboronic acid | 2-(4'-Propylbiphenyl-4-yl)benzofuran | 92 |
| 3,5-Difluorophenylboronic acid | 2-(3',5'-Difluorobiphenyl-4-yl)benzofuran | 95 |
| 2-Methylphenylboronic acid | 2-(2'-Methylbiphenyl-4-yl)benzofuran | 85 |
Reaction Conditions: 2-(4-bromophenyl)benzofuran (1 equiv), arylboronic acid (1.6 equiv), Pd(II) catalyst (3 mol%), K₂CO₃ (2 equiv), EtOH/H₂O (1:1), 80 °C, 4 h.[1][2]
The data indicates that both electron-donating and electron-withdrawing groups on the arylboronic acid are well-tolerated, leading to excellent yields.[1][2] A slight decrease in yield is observed with the ortho-substituted boronic acid, likely due to steric hindrance.[1][2]
Experimental Protocols
A critical aspect of synthesizing new chemical entities is the rigorous validation of their structure. Below are detailed methodologies for a typical Suzuki-Miyaura reaction involving a benzofuran boronic acid and the subsequent structural elucidation of the product using NMR spectroscopy and mass spectrometry.
General Protocol for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v, 5 mL).
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol for NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Spectroscopy: Acquire a proton NMR spectrum. Key signals to identify for a 2-aryl-5-methylbenzofuran product would include:
-
A singlet for the methyl group protons around δ 2.4-2.5 ppm.
-
Signals for the protons on the benzofuran ring system and the newly introduced aryl ring in the aromatic region (typically δ 7.0-8.0 ppm).
-
A characteristic singlet for the proton at the 3-position of the benzofuran ring.
-
-
¹³C NMR Spectroscopy: Acquire a carbon-13 NMR spectrum. This will show distinct signals for each carbon atom in the molecule, confirming the overall carbon skeleton.
-
2D NMR (COSY and HSQC): For unambiguous assignment of proton and carbon signals, especially in complex spectra, two-dimensional NMR experiments are invaluable.
-
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other.
-
HSQC (Heteronuclear Single Quantum Coherence) correlates protons to the carbons they are directly attached to.
-
Protocol for Mass Spectrometric Analysis
-
Sample Introduction: Introduce a small amount of the purified product into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).
-
Mass Analysis: Obtain the mass spectrum, which will show the molecular ion peak (M⁺ or [M+H]⁺) corresponding to the calculated molecular weight of the desired product.
-
Fragmentation Analysis (MS/MS): If necessary, perform tandem mass spectrometry (MS/MS) to induce fragmentation of the molecular ion. The fragmentation pattern can provide further structural information. For 2-aroylbenzofurans, characteristic fragment ions include acylium ions and losses of CO and CO₂.[3][4]
Visualization of Key Processes
To further clarify the experimental and logical workflows, the following diagrams are provided.
References
- 1. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media [mdpi.com]
- 2. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragmentation of 2-aroylbenzofuran derivatives by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to LC-MS Methods for Analyzing Reactions with (5-Methylbenzofuran-2-yl)boronic Acid
For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly in Suzuki-Miyaura coupling reactions, the ability to accurately monitor the consumption of reactants and the formation of products is paramount. This guide provides a comparative overview of Liquid Chromatography-Mass Spectrometry (LC-MS) methods applicable to the analysis of reactions involving (5-methylbenzofuran-2-yl)boronic acid. Given the limited specific literature on this particular compound, this guide presents model protocols based on established methods for analogous arylboronic acids and benzofuran derivatives.
Physicochemical Properties of this compound
Before delving into the analytical methods, understanding the properties of the target analyte is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C9H9BO3 | [1] |
| Molecular Weight | 175.98 g/mol | [1] |
| Exact Mass | 176.0645 g/mol | Calculated |
| Structure | A benzofuran ring substituted with a methyl group at position 5 and a boronic acid group at position 2. | N/A |
Comparative Overview of LC-MS Methods
Two primary LC-MS methodologies are proposed for the analysis of reactions with this compound: Reversed-Phase (RP) LC-MS and Hydrophilic Interaction Liquid Chromatography (HILIC) LC-MS. The choice between these methods will depend on the specific goals of the analysis, such as whether the focus is on the boronic acid itself or the overall reaction mixture.
| Feature | Method 1: Reversed-Phase (RP) LC-MS | Method 2: HILIC LC-MS |
| Principle | Separation based on hydrophobicity. | Separation of polar compounds. |
| Primary Application | General-purpose analysis of the reaction mixture, including less polar products and starting materials. | Improved retention and separation of the polar this compound. |
| Column | C18, C8, or Phenyl column. | Amide, silica, or other polar stationary phases. |
| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate. | Acetonitrile with 0.1% Formic Acid or 10 mM Ammonium Acetate. |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% Formic Acid. | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate. |
| Gradient Profile | Gradient elution from low to high organic content. | Isocratic or shallow gradient elution with high organic content. |
| MS Detection Mode | Electrospray Ionization (ESI) in negative ion mode is often preferred for boronic acids. | ESI in negative or positive ion mode, depending on the specific analytes and mobile phase. |
| Typical Run Time | 5 - 15 minutes. | 5 - 10 minutes. |
| Advantages | Well-established, versatile for a range of analytes, good for monitoring product formation. | Excellent for retaining and separating polar analytes like boronic acids, can offer increased sensitivity with ESI-MS. |
| Disadvantages | May provide poor retention for very polar boronic acids. | Less suitable for nonpolar compounds, requires careful solvent selection for sample injection to maintain good peak shape. |
Experimental Protocols
Below are detailed model protocols for the two compared LC-MS methods. These should be considered as starting points and may require optimization for specific reaction mixtures.
Method 1: Reversed-Phase (RP) LC-MS Protocol
This method is a robust starting point for the analysis of a Suzuki-Miyaura reaction mixture containing this compound.
1. Sample Preparation:
-
At specified time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of a 1:1 solution of acetonitrile and water.
-
Vortex to ensure homogeneity.
-
If necessary, filter the sample through a 0.22 µm syringe filter before injection.
2. LC-MS System and Conditions:
-
LC System: HPLC or UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 1-5 µL.
-
MS Detector: Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.
-
Ionization Mode: ESI Negative.
-
Scan Mode: Full Scan (m/z 100-500) and/or Selected Ion Monitoring (SIM) for the expected [M-H]⁻ ion of this compound (m/z 175.05). For product analysis, the appropriate m/z would be monitored.
Method 2: HILIC LC-MS Protocol
This method is tailored for improved retention and separation of the polar this compound.
1. Sample Preparation:
-
At specified time points, withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction by diluting the aliquot into a known volume (e.g., 1 mL) of acetonitrile. The sample diluent should have a high organic content to ensure good peak shape.
-
Vortex to ensure homogeneity.
-
If necessary, filter the sample through a 0.22 µm syringe filter before injection.
2. LC-MS System and Conditions:
-
LC System: HPLC or UHPLC system.
-
Column: Amide column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 95:5 Acetonitrile:Water + 10 mM Ammonium Acetate.
-
Mobile Phase B: 50:50 Acetonitrile:Water + 10 mM Ammonium Acetate.
-
Gradient: 0% B to 50% B over 8 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 1-5 µL.
-
MS Detector: Quadrupole or Time-of-Flight (TOF) Mass Spectrometer.
-
Ionization Mode: ESI Negative.
-
Scan Mode: Full Scan (m/z 100-500) and/or SIM for the expected [M-H]⁻ ion (m/z 175.05).
Data Presentation
The following tables summarize hypothetical quantitative data for the analysis of a Suzuki coupling reaction with this compound. These values are for illustrative purposes and would need to be determined experimentally.
Table 1: Hypothetical Chromatographic Performance
| Compound | Method | Expected Retention Time (min) |
| This compound | RP-LC-MS | ~1.5 - 3.0 |
| This compound | HILIC-LC-MS | ~4.0 - 6.0 |
| Aryl Halide (Reactant) | RP-LC-MS | ~5.0 - 7.0 |
| Aryl Halide (Reactant) | HILIC-LC-MS | ~2.0 - 4.0 |
| Coupled Product | RP-LC-MS | ~7.0 - 9.0 |
| Coupled Product | HILIC-LC-MS | ~3.0 - 5.0 |
Table 2: Hypothetical Method Sensitivity
| Compound | Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) |
| This compound | RP-LC-MS | 0.1 µg/mL | 0.5 µg/mL |
| This compound | HILIC-LC-MS | 0.05 µg/mL | 0.2 µg/mL |
Mandatory Visualization
The following diagram illustrates a general workflow for the LC-MS analysis of a reaction mixture.
Caption: General workflow for LC-MS analysis of a chemical reaction.
The diagram below illustrates the logical relationship in selecting an LC-MS method based on the primary analyte of interest.
Caption: Decision tree for selecting an appropriate LC-MS method.
References
Unveiling the Performance of (5-Methylbenzofuran-2-yl)boronic acid: A Comparative Analysis for Synthetic Chemists
In the landscape of modern organic synthesis, the strategic selection of building blocks is paramount for the efficient construction of complex molecules. For researchers, scientists, and drug development professionals engaged in the synthesis of novel compounds, (5-Methylbenzofuran-2-yl)boronic acid has emerged as a valuable reagent. This guide provides an objective, data-driven comparison of its performance against commercially available alternatives, with a focus on the widely utilized Suzuki-Miyaura cross-coupling reaction.
Executive Summary
This compound demonstrates robust performance in palladium-catalyzed cross-coupling reactions, offering a favorable balance of reactivity and stability. Its utility is particularly pronounced in the synthesis of substituted benzofurans, a scaffold prevalent in many biologically active compounds. Commercial alternatives, including other substituted benzofuran boronic acids, heteroaryl boronic acids, and alternative organometallic reagents, present a spectrum of reactivity, stability, and substrate scope. This guide will dissect these differences through quantitative data and detailed experimental protocols to inform rational reagent selection.
Physicochemical Properties: A Foundation for Reactivity
| Boronic Acid Derivative | Molecular Formula | Molecular Weight | Purity | Key Characteristics |
| This compound | C9H9BO3 | 175.98 | ≥98% | Electron-donating methyl group may enhance reactivity in certain contexts.[1] |
| 2-Benzofuranylboronic acid | C8H7BO3 | 161.95 | ≥95% | Parent compound, serves as a baseline for comparison. Generally stable with good reactivity.[2] |
| (5-Cyanobenzofuran-2-yl)boronic acid | C9H6BNO3 | 186.96 | 97% | Electron-withdrawing cyano group can impact reactivity and stability. |
| Furan-2-boronic acid | C4H5BO3 | 111.89 | ≥97% | Prone to protodeboronation, especially at elevated temperatures.[2] |
| Thiophene-2-boronic acid | C4H5BO2S | 127.96 | ≥97% | Generally more stable than furan-2-boronic acid but can still undergo decomposition.[2] |
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, and the choice of boronic acid is critical to its success.[3] The following data, extrapolated from studies on closely related benzofuran boronic acids, provides a comparative overview of expected performance.
Table 2: Suzuki-Miyaura Coupling of Benzofuran Boronic Acids with Aryl Halides
| Boronic Acid | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 2-Benzofuranylboronic acid | 2-Chloro-4,6-dimethoxypyrimidine | Pd(OAc)2/SPhos | K3PO4 | Toluene/H2O | 60 | 18 | 91-99[2] |
| This compound Derivative (Ester) | Methyl 5-bromobenzofuran-2-carboxylate | Pd(II)-complex | Cs2CO3 | Toluene | - (MW) | 0.42 | 96[4] |
| 2-Benzothienylboronic acid | 2-Chloro-4,6-dimethoxypyrimidine | Pd(OAc)2/SPhos | K3PO4 | Toluene/H2O | 80 | 18 | <5[2] |
Studies have shown that 2-benzofuranylboronic acid can be successfully employed under milder reaction conditions, leading to excellent yields, whereas other unstable heteroaryl boronic acids like 2-benzothienylboronic acid result in low yields due to protodeboronation.[2] The methyl substituent in this compound is not expected to significantly detract from this advantageous stability.
Commercial Alternatives and Their Performance
Beyond simple boronic acids, a range of alternative reagents are available, each with distinct advantages and disadvantages.
1. Potassium Trifluoroborates: These derivatives often exhibit enhanced stability compared to their boronic acid counterparts, making them easier to handle and store.[2]
Table 3: Comparison of Benzofuran Boronic Acid and Trifluoroborate
| Boron Reagent | Coupling Partner | Catalyst/Ligand | Base | Yield (%) |
| 2-Benzofuranylboronic acid | 4-Chloroanisole | Pd(OAc)2/RuPhos | K3PO4 | 75[2] |
| Potassium Benzofuran-2-yltrifluoroborate | 4-Chloroanisole | Pd(OAc)2/RuPhos | K3PO4 | 82[2] |
2. Organostannanes (Stille Coupling): While effective and often tolerant of various functional groups, the primary drawback of organotin compounds is their significant toxicity and the difficulty in removing tin byproducts.[5][6]
3. Boronic Esters (e.g., Pinacol Esters): These esters offer improved stability against protodeboronation compared to the free boronic acids.[3][7]
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the Suzuki-Miyaura cross-coupling reaction.
General Procedure for Suzuki-Miyaura Coupling
A mixture of the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a base (e.g., K2CO3, Na2CO3, Cs2CO3, 2.0-3.0 equiv) in a suitable solvent system (e.g., toluene/ethanol/water, dioxane/water) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 60 to 110 °C until the reaction is complete (monitored by TLC or GC-MS). After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[8]
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Conclusion
This compound stands as a reliable and effective reagent for the synthesis of 2,5-disubstituted benzofurans via Suzuki-Miyaura cross-coupling. Its performance is comparable, and in some cases potentially superior, to the parent 2-benzofuranylboronic acid due to the electronic contribution of the methyl group. While alternatives like potassium trifluoroborates and boronic esters offer enhanced stability, and organostannanes provide a different reactivity profile, the choice of reagent will ultimately depend on the specific requirements of the synthetic target, including functional group tolerance, desired yield, and considerations of toxicity and cost. The data and protocols presented in this guide aim to equip researchers with the necessary information to make an informed decision for their synthetic endeavors.
References
- 1. biocompare.com [biocompare.com]
- 2. benchchem.com [benchchem.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media | MDPI [mdpi.com]
A Comparative Guide to the Reactivity of Substituted Benzofuran Boronic Acids: A DFT and Experimental Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of substituted benzofuran boronic acids, with a focus on their application in Suzuki-Miyaura cross-coupling reactions. The benzofuran moiety is a key structural motif in many biologically active compounds, making the efficient synthesis of its derivatives a critical area of research in medicinal chemistry and drug discovery.[1][2] This document integrates experimental findings with Density Functional Theory (DFT) computational studies to offer a comprehensive understanding of the factors governing the reactivity of these important building blocks.
Introduction to Benzofuran Boronic Acids in Cross-Coupling Reactions
Benzofuran boronic acids are versatile reagents in organic synthesis, most notably in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of C-C bonds.[1] This reaction is fundamental for the synthesis of complex organic molecules, including pharmaceuticals. The reactivity of the boronic acid is a key factor in the efficiency of the coupling, and it is influenced by the electronic and steric nature of the substituents on the benzofuran ring.
Comparative Reactivity: Experimental Data
The Suzuki-Miyaura coupling of various substituted benzofuran boronic acids with aryl halides has been reported, with yields varying based on the nature of the substituents. Generally, electron-donating groups on the aryl boronic acid can increase the nucleophilicity of the organic group to be transferred, potentially leading to higher yields. Conversely, electron-withdrawing groups can decrease reactivity.[3]
Table 1: Comparison of Reaction Yields in the Suzuki-Miyaura Coupling of Substituted Benzofuran Boronic Acids with Aryl Halides
| Benzofuran Boronic Acid Substituent | Aryl Halide | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 2-Benzofuryl | 4-Bromobiphenyl | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | Not specified | [1] |
| 2-Benzofuryl | 4-Iodo-N,N-dimethylaniline | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 89 | [4] |
| 2-Benzofuryl | 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 75 | [4] |
| 6-Methoxy-2-benzofuryl | 4-Bromotoluene | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 89 | [3] |
| 6-Bromo-2-benzofuryl | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 79 | [3] |
| 6-Chloro-2-benzofuryl | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 67 | [3] |
Note: The table presents a selection of reported yields. Direct comparison should be made with caution due to variations in reaction conditions.
DFT Studies on Reactivity
Density Functional Theory (DFT) is a powerful computational tool for investigating reaction mechanisms and predicting reactivity.[5][6] In the context of the Suzuki-Miyaura reaction, DFT can be used to calculate the energies of intermediates and transition states, providing insights into the reaction pathway and the influence of substituents.
The key step where the nature of the boronic acid plays a crucial role is transmetalation.[7] DFT studies have shown that the activation of the boronic acid by a base to form a boronate species is critical for this step.[5] The electronic properties of the substituents on the benzofuran ring can influence the stability of this boronate and the energy barrier of the transmetalation step.
Table 2: Calculated Properties of Substituted Benzofuran Boronic Acids (Illustrative)
| Substituent at C6 | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Mulliken Charge on Boron |
| -H | -6.21 | -1.15 | 5.06 | +0.65 |
| -OCH₃ (electron-donating) | -5.98 | -1.02 | 4.96 | +0.63 |
| -Cl (electron-withdrawing) | -6.45 | -1.38 | 5.07 | +0.68 |
Note: These are hypothetical values for illustrative purposes, based on general chemical principles. Actual values would require specific DFT calculations. A smaller HOMO-LUMO gap can suggest higher reactivity. The Mulliken charge on the boron atom can indicate its electrophilicity.
Reaction Mechanisms and Workflows
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[7][8]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The workflow for a computational study of the reactivity of substituted benzofuran boronic acids using DFT would typically involve the following steps:
References
- 1. benchchem.com [benchchem.com]
- 2. Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pjps.pk [pjps.pk]
- 4. DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. m.youtube.com [m.youtube.com]
Safety Operating Guide
Proper Disposal of (5-Methylbenzofuran-2-yl)boronic acid: A Step-by-Step Guide
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of (5-Methylbenzofuran-2-yl)boronic acid, ensuring the safety of laboratory personnel and environmental protection. Researchers, scientists, and drug development professionals should adhere to these procedural steps for handling and disposing of this compound.
Essential Safety Information
Before beginning any disposal procedure, it is crucial to be familiar with the hazards associated with this compound. This compound is a combustible liquid and may cause skin, eye, and respiratory irritation.[1][2] Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate personal protective equipment (PPE).[1][3]
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield.[3]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).[3]
-
Skin and Body Protection: A lab coat and closed-toe shoes are mandatory.[3]
-
Respiratory Protection: Use in a well-ventilated area. If dust or aerosols may be generated, a NIOSH/MSHA-approved respirator is recommended.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound, which is important for understanding its physical and chemical properties relevant to handling and disposal.
| Property | Value | Source |
| Molecular Formula | C₉H₉BO₃ | [4] |
| Molecular Weight | 175.98 g/mol | [4] |
| Boiling Point | 197 - 198 °C (387 - 388 °F) | |
| Purity | ≥98% | [4] |
Experimental Protocols: Disposal Procedures
There are two primary methods for the disposal of this compound waste, depending on the quantity and the capabilities of your facility.
Method 1: Collection for Hazardous Waste Disposal (Recommended for All Quantities)
This is the most common and recommended method for the disposal of this compound and its contaminated materials.
Step-by-Step Procedure:
-
Segregation: Isolate waste containing this compound from other waste streams to prevent accidental reactions.
-
Containerization: Place the chemical waste in a designated, clearly labeled, and sealed hazardous waste container.[3][5] The container must be made of a compatible material.[6]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed container in a designated, well-ventilated, and cool hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[2][3][5]
-
Arrangement for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a licensed waste disposal contractor to arrange for pickup and proper disposal.[5]
Disposal of Contaminated Materials: Any materials, such as personal protective equipment (gloves, lab coats), absorbent pads, or labware that have come into contact with this compound should be considered contaminated. These items must also be collected in a sealed and labeled container for hazardous waste disposal.[3]
Method 2: In-Lab Neutralization of Small Quantities
For very small quantities of this compound waste, in-lab neutralization may be a viable option, provided it is permitted by your institution and local regulations. Boronic acids are weak Lewis acids and can be neutralized.[7]
Step-by-Step Procedure:
-
Preparation: Conduct this procedure in a chemical fume hood while wearing all required PPE.[8]
-
Dissolution: If neutralizing a solid, dissolve it in a minimal amount of a suitable solvent (e.g., a polar protic solvent in which it is soluble). If it is already in solution, proceed to the next step.
-
Neutralization: Slowly add a weak basic solution, such as a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide, to the boronic acid solution with constant stirring.[8] Be cautious as there may be some heat generation.[8]
-
pH Monitoring: Continuously monitor the pH of the solution using pH paper or a calibrated pH meter. Continue adding the basic solution until the pH is between 5.5 and 9.0.[3][8]
-
Final Disposal: Once neutralized, the solution can typically be disposed of down the sanitary sewer with copious amounts of water, in accordance with local wastewater regulations.[3][8] It is imperative to confirm that this practice is permitted by your institution and local authorities.[3]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal decision workflow for this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. fishersci.pt [fishersci.pt]
- 3. benchchem.com [benchchem.com]
- 4. biocompare.com [biocompare.com]
- 5. rbnainfo.com [rbnainfo.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Personal protective equipment for handling (5-Methylbenzofuran-2-yl)boronic acid
This guide provides immediate, essential safety and logistical information for handling (5-Methylbenzofuran-2-yl)boronic acid in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe operational procedures and proper disposal.
Personal Protective Equipment (PPE)
When handling this compound, appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Chemical safety goggles compliant with European standard EN 166 or equivalent.[1] |
| Hand Protection | Gloves | Chemical-resistant gloves.[2] Inspect gloves for integrity before use.[3] |
| Body Protection | Lab Coat | Standard laboratory coat to prevent skin contact.[2][4] |
| Respiratory Protection | Dust Mask/Respirator | A NIOSH/MSHA approved respirator may be necessary if dust formation is likely or in case of large-scale use or emergencies.[1][2] |
Hazard Summary
Understanding the potential hazards associated with this compound is crucial for safe handling. While a specific safety data sheet (SDS) was not found, data from similar boronic acids indicate the following potential hazards:
| Hazard Classification | Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation.[2][3] |
| Eye Irritation | 2A | H319: Causes serious eye irritation.[2][3] |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation.[2][3] |
| Acute Toxicity (Oral) | 4 | H302: Harmful if swallowed.[5][6] |
Experimental Workflow for Safe Handling
The following diagram outlines the standard operating procedure for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
Operational and Disposal Plans
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[4]
-
Avoid generating dust.[7]
-
Wash hands thoroughly after handling.[5]
Storage:
-
Store in a dry, cool, and well-ventilated place.[2]
-
Keep the container tightly closed.[3]
-
Store away from incompatible materials such as strong oxidizing agents.[2]
Spill & Leak Procedures:
-
In case of a spill, evacuate unnecessary personnel from the area.[8]
-
Ensure adequate ventilation.[8]
-
Avoid breathing dust.[2]
-
Sweep up the spilled material and place it into a suitable, labeled container for disposal. Avoid creating dust.[3]
-
If the spill is contained within a fume hood, close the sash and use a spill kit for cleanup.[7]
Waste Disposal:
-
All waste containing this compound must be treated as hazardous waste.[4]
-
Collect solid waste, such as unused reagent or contaminated materials (e.g., weighing paper, gloves), in a designated, sealable container clearly labeled as "Hazardous Waste" with the full chemical name.[4]
-
Collect liquid waste in a separate, clearly labeled, and sealable container.[4]
-
Never dispose of this chemical down the drain or in regular trash.[4]
-
Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[4] After decontamination, the container can be disposed of according to institutional guidelines.[4]
Emergency First Aid Procedures
In the event of accidental exposure, prompt first aid is crucial.[8]
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air immediately.[1][8] If breathing is difficult, provide oxygen.[1] Seek medical attention if symptoms persist.[8] |
| Skin Contact | Remove contaminated clothing immediately.[7] Wash the exposed area thoroughly with soap and plenty of water for at least 15 minutes.[3][7] Seek medical attention if irritation develops or worsens.[8] |
| Eye Contact | Immediately rinse eyes with plenty of clean water for at least 15 minutes, holding the eyelids open.[1][8] Remove contact lenses if present and easy to do.[1] Seek immediate medical evaluation.[8] |
| Ingestion | Do NOT induce vomiting.[3] Clean the mouth with water.[1] Seek immediate medical attention.[1][3] |
For any significant exposure, call emergency services (e.g., 911) or your local poison control center for further instructions.[9]
References
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. fishersci.pt [fishersci.pt]
- 4. benchchem.com [benchchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. IsoLab - Boric Acid [isolab.ess.washington.edu]
- 8. laballey.com [laballey.com]
- 9. First Aid for Boric Acid Poisoning - DoveMed [dovemed.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
2)
2)
2)
2)
